molecular formula C6H2Cl2F2 B2800126 1,2-Dichloro-3,5-difluorobenzene CAS No. 36556-58-8

1,2-Dichloro-3,5-difluorobenzene

Cat. No.: B2800126
CAS No.: 36556-58-8
M. Wt: 182.98
InChI Key: STOSMWQAAYSGOB-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,5-difluorobenzene is a useful research compound. Its molecular formula is C6H2Cl2F2 and its molecular weight is 182.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOSMWQAAYSGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2-Dichloro-3,5-difluorobenzene CAS number and identifiers

[1]

Executive Summary

1,2-Dichloro-3,5-difluorobenzene is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals (benzoylphenylurea insecticides) and pharmaceutical candidates requiring metabolic stability. Its specific substitution pattern—placing two chlorine atoms adjacent to each other (vicinal) while flanking a fluorine atom—creates a unique electronic and steric environment. This profile serves as a definitive technical resource for researchers utilizing this compound as a building block in structure-activity relationship (SAR) studies.

Identity & Nomenclature

Precise identification is critical due to the existence of multiple positional isomers (e.g., 1,3-dichloro-2,5-difluorobenzene).

Identifier TypeValueNotes
CAS Registry Number 36556-58-8 Specific to the 1,2-Cl, 3,5-F isomer.[1]
IUPAC Name This compound
PubChem CID 15162477
Molecular Formula C₆H₂Cl₂F₂
SMILES C1=C(C=C(C(=C1F)Cl)Cl)FEncodes connectivity for cheminformatics.[1]
InChIKey STOSMWQAAYSGOB-UHFFFAOYSA-NHashed identifier for database linking.[1]

Physicochemical Profile

The following data aggregates calculated and experimental values. Due to the specialized nature of this isomer, some values are derived from high-fidelity predictive models (ACD/Labs, EPISuite) verified against structural analogs.

PropertyValue (Approx.)Technical Context
Molecular Weight 182.98 g/mol
Physical State Liquid / Low-melting solidTypically a liquid at room temperature.[2][3]
Boiling Point 178–182 °CEstimated based on 1,2-dichlorobenzene (180°C) and fluorine effects.
Density 1.45 ± 0.05 g/cm³High density due to heavy halogen load.
LogP (Octanol/Water) 3.6Highly lipophilic; indicates good membrane permeability but low aqueous solubility.
Refractive Index 1.51–1.53
Electronic Character Electron-deficient ringThe four electron-withdrawing groups make the ring deactivated towards electrophilic attack but susceptible to nucleophilic aromatic substitution (SₙAr).

Synthesis & Manufacturing Methodologies

Accessing this compound requires navigating the directing effects of substituents. Direct halogenation of benzene is non-selective for this specific pattern. The most reliable laboratory-scale route involves the Sandmeyer Reaction starting from a fluorinated aniline precursor.

Retrosynthetic Analysis

The target molecule is best disconnected at the C1-nitrogen bond, implying 2-chloro-3,5-difluoroaniline as the immediate precursor.

Recommended Synthetic Workflow

Step 1: Regioselective Chlorination

  • Precursor: 3,5-Difluoroaniline.[4]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (

    
    ).
    
  • Mechanism: The amino group (-NH₂) is a strong ortho/para director. The fluorine atoms at 3 and 5 direct ortho/para relative to themselves.

  • Outcome: Chlorination occurs primarily at the C2 position (ortho to NH₂, ortho to F) or C4 (para to NH₂). Optimization of temperature (-10°C to 0°C) favors the kinetic ortho-product (2-chloro-3,5-difluoroaniline).

Step 2: Sandmeyer Transformation

  • Reagent: Sodium Nitrite (

    
    ) / HCl, followed by Copper(I) Chloride (
    
    
    ).
  • Protocol:

    • Diazotization: Dissolve the aniline in concentrated HCl. Cool to 0°C. Add aqueous

      
       dropwise to form the diazonium salt.
      
    • Substitution: Transfer the cold diazonium solution into a stirred solution of

      
       in HCl/Water.
      
    • Workup: The diazonium group (

      
      ) is replaced by Chlorine. The product separates as an oil.
      

SynthesisRouteStart3,5-DifluoroanilineInter2-Chloro-3,5-difluoroanilineStart->InterNCS, DMF(Electrophilic Chlorination)DiazDiazoniumIntermediateInter->DiazNaNO2, HCl, 0°C(Diazotization)Target1,2-Dichloro-3,5-difluorobenzeneDiaz->TargetCuCl, HCl(Sandmeyer Rxn)

Figure 1: Step-wise synthesis pathway from commercially available 3,5-difluoroaniline.

Structural Characterization (Spectroscopy)

Researchers must validate the identity of CAS 36556-58-8 using NMR to distinguish it from the 1,3-dichloro isomer.

Nuclear Magnetic Resonance (NMR) Logic
  • Symmetry: The molecule lacks a plane of symmetry bisecting the ring bonds due to the asymmetric arrangement of Cl and F.

    • C3-F is flanked by Cl and H.[1][2][5]

    • C5-F is flanked by H and H.

  • ¹⁹F NMR Prediction: Expect two distinct signals (unlike the 1,3-dichloro-2,5-difluoro isomer, which would show a single signal due to symmetry).

    • Signal 1 (F3): Deshielded by ortho-Cl effect.

    • Signal 2 (F5): Shielded relative to F3.

    • Coupling:

      
       coupling (meta-coupling) will be observed (~6-10 Hz).
      
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  182 (base), 184 (M+2), 186 (M+4).
    
  • Isotope Pattern: The characteristic 9:6:1 intensity ratio for a dichloro compound confirms the presence of two chlorine atoms.

Applications in Drug Discovery

This compound serves as a "scaffold modifier" in medicinal chemistry.

  • Bioisosterism: The 3,5-difluoro motif prevents metabolic oxidation at the typically vulnerable phenyl positions, extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity Tuning: The addition of two chlorines and two fluorines significantly increases

    
    , facilitating blood-brain barrier (BBB) penetration in CNS-active agents.
    
  • Agrochemicals: It is a key intermediate for Benzoylureas (chitin synthesis inhibitors), where the specific halogen pattern ensures tight binding to the target enzyme.

Safety & Handling (HSE)

Signal Word: WARNING

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Ventilation: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • SpectraBase. NMR Data for Halogenated Benzenes. Wiley Science Solutions. (Reference for spectral prediction logic). Available at: [Link]

Technical Guide: Spectral Characterization of 1,2-Dichloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectral analysis of 1,2-Dichloro-3,5-difluorobenzene , a halogenated aromatic intermediate critical in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical building blocks.

This guide synthesizes structural logic with predicted and experimental spectral data, adhering to the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

CAS Number: 36556-58-8 (Isomer specific) / 2267-24-5 (General) Molecular Formula:


Molecular Weight:  182.98  g/mol 

Structural Analysis & Symmetry

Before interpreting spectra, one must establish the molecular symmetry and electronic environment.

  • Substitution Pattern: The benzene ring is substituted at positions 1 and 2 with Chlorine (Cl), and at positions 3 and 5 with Fluorine (F). Protons are located at positions 4 and 6.

  • Symmetry: The molecule is asymmetric (

    
     symmetry). The 1,2-dichloro motif breaks the potential symmetry of the 3,5-difluoro arrangement.
    
    • Implication: All carbon atoms are chemically non-equivalent. The two protons (H4 and H6) are chemically non-equivalent and will appear as distinct signals in

      
       NMR.
      
Electronic Effects (Hammett Constants)
  • Fluorine (F): Strongly electronegative (

    
    ), inductively withdrawing but mesomerically donating (
    
    
    
    ). Ortho-fluorine typically shields protons slightly due to resonance, while meta-fluorine deshields.
  • Chlorine (Cl): Inductively withdrawing, weakly donating. Deshields ortho protons.

Mass Spectrometry (MS)

Method: Electron Ionization (EI), 70 eV.

Isotopic Abundance (The "Self-Validating" Signature)

The presence of two chlorine atoms creates a distinct isotopic cluster for the molecular ion (


).
  • Chlorine Isotopes:

    
     (75.77%) and 
    
    
    
    (24.23%).
  • Pattern Calculation (

    
     : 
    
    
    
    :
    
    
    ):
    • Normalized Ratio:

      
       (Approx. 9:6:1).
      
Fragmentation Pathway
  • Molecular Ion (

    
    ):  Observed at m/z 182  (base peak usually M or M-Cl depending on energy).
    
  • Loss of Chlorine (

    
    ):  Cleavage of the C-Cl bond.
    
    • m/z 147 (M - 35) and m/z 149 (M - 35 + 2).

    • The isotope pattern shifts to a single Cl profile (3:1).

  • Loss of CF/F: Fluorine loss is less common in initial fragmentation due to the strong C-F bond (~485 kJ/mol) compared to C-Cl (~327 kJ/mol).

MS_Fragmentation M Molecular Ion (M+) m/z 182, 184, 186 (9:6:1 Ratio) Frag1 [M - Cl]+ m/z 147, 149 (3:1 Ratio) M->Frag1 - Cl• (35/37) Frag2 [M - 2Cl]+ m/z 112 (Benzyne/Radical) Frag1->Frag2 - Cl• Frag3 Ring Fragmentation (C-F Cleavage) Frag2->Frag3 High Energy

Caption: Predicted Mass Spectrometry fragmentation pathway emphasizing the characteristic dichloro isotope pattern.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterated Chloroform) referenced to TMS (0.00 ppm).
NMR (Proton)

The molecule has two aromatic protons: H4 and H6 .

ProtonPositionChemical Shift (

, ppm)*
MultiplicityCoupling Constants (

, Hz)
H4 Between F3 & F56.85 - 6.95 Triplet of Doublets (td)

(Ortho F3, F5)

(Meta H6)
H6 Between F5 & Cl17.10 - 7.20 Doublet of Doublets (dd)

(Ortho F5)

(Meta F3)

(Meta H4)

Mechanistic Insight:

  • H4 (Shielded): Located between two fluorine atoms. While F is electronegative, the resonance effect (lone pair donation) into the ortho position often dominates in benzene rings, causing an upfield shift relative to benzene (7.27 ppm). The symmetry of being between two F's creates a pseudo-triplet splitting (

    
    ).
    
  • H6 (Deshielded): Located ortho to Chlorine (Cl1) and ortho to Fluorine (F5). Chlorine's inductive effect (deshielding) and the lack of a second ortho-resonance donor make H6 appear downfield of H4.

NMR (Fluorine)

Fluorine signals are highly sensitive to the local environment.[1]

  • Signal: Two distinct fluorine environments? No.

    • Wait, let's re-examine symmetry.

    • C1(Cl)-C2(Cl)-C3(F)-C4(H)-C5(F)-C6(H).

    • F3 is ortho to Cl2 and ortho to H4.

    • F5 is ortho to H4 and ortho to H6.

  • F3 (

    
     to 
    
    
    
    ppm):
    Ortho to Cl.
  • F5 (

    
     to 
    
    
    
    ppm):
    Ortho to H.
NMR (Carbon)

Expect 6 distinct carbon signals.[2] The C-F carbons will appear as doublets of doublets (dd) with large coupling constants (


 Hz).
CarbonAssignmentShift (

, ppm)
Coupling (

)
C3, C5 C-F155 - 165

Hz (dd)
C1, C2 C-Cl120 - 130

(m)
C4 C-H (between F)102 - 105

Hz (t)
C6 C-H110 - 115

Hz (d)

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

The spectrum is dominated by the high polarity of C-F and C-Cl bonds.

Frequency (

)
IntensityAssignmentNotes
3050 - 3100 WeakC-H Stretch (Aromatic)Standard

C-H.
1580 - 1620 MediumC=C Ring StretchCharacteristic of polyhalogenated benzenes.
1450 - 1500 StrongC=C Ring Stretch
1150 - 1250 Very Strong C-F Stretch The diagnostic region. Broad/intense band.
1000 - 1100 StrongC-F / Ring Vibrations
700 - 850 StrongC-Cl Stretch Often multiple bands due to Cl isotopes and ring coupling.

Experimental Protocol: Sample Preparation

To ensure data integrity, follow this "self-validating" preparation workflow.

NMR Sample Prep[2]
  • Solvent Selection: Use

    
     (99.8% D) with 0.03% v/v TMS.
    
    • Why: Chloroform dissolves polyhalogenated aromatics well; TMS provides the internal zero reference essential for accurate chemical shift reporting.

  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

    • Check: Solution must be clear. Turbidity indicates moisture or salt contamination (filter through glass wool if necessary).

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507 or equivalent) to prevent shimming errors caused by glass camber.

GC-MS Prep
  • Dilution: Dilute to ~100 ppm in Dichloromethane (DCM) or Hexane.

    • Avoid: Methanol (potential nucleophilic substitution in injector port at high temps).

  • Inlet Temp: Set to 250°C.

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

    • Program: 50°C (hold 2 min)

      
       20°C/min 
      
      
      
      280°C.

Workflow Sample Raw Sample (Solid/Liquid) Solvent Solvent Choice NMR: CDCl3 MS: DCM Sample->Solvent Prep Dissolution & Filtration (Remove Particulates) Solvent->Prep Analysis Spectral Acquisition (1H, 19F, MS) Prep->Analysis Validation Data Validation (Check Isotope Pattern & Integration) Analysis->Validation

Caption: Standardized workflow for spectral characterization of halogenated benzenes.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-chloro-3,5-difluoro- Mass Spectrum. NIST Mass Spectrometry Data Center. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • SpectraBase. 1,2-Difluorobenzene NMR Data. Wiley Science Solutions. [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison. [Link]

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 1,2-Dichloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 1,2-Dichloro-3,5-difluorobenzene in Suzuki-Miyaura coupling Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This compound (CAS: 36556-50-0) is a high-value fluorinated building block used in the synthesis of agrochemicals, liquid crystals, and pharmaceutical intermediates. Its unique substitution pattern—possessing two vicinal chlorides and two meta-positioned fluorines—presents a specific regioselectivity challenge.

This guide details the protocols for achieving site-selective mono-arylation , primarily targeting the C1-position (distal to fluorine) over the sterically crowded C2-position. We analyze the electronic and steric factors governing this selectivity and provide optimized workflows to maximize yield while suppressing hydrodehalogenation and homocoupling side reactions.

Mechanistic Insight & Regioselectivity Analysis[1][2][3]

Substrate Analysis

The reactivity of this compound is dictated by the interplay between inductive activation and steric hindrance.

  • Site C1 (1-Chloro): Flanked by a chlorine at C2 and a hydrogen at C6. It is meta to the C3-fluorine.

  • Site C2 (2-Chloro): Flanked by a chlorine at C1 and a fluorine at C3. It is ortho to the C3-fluorine.

The Selectivity Driver

While the C2 position is electronically activated for oxidative addition due to the strong inductive effect (-I) of the ortho-fluorine, it is significantly deactivated by steric hindrance . The C1 position, being flanked by a proton (H), is more accessible to the bulky Palladium(0) species typically used in modern cross-coupling.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the thermodynamic preference for C1 functionalization.

ReactionPathway SM 1,2-Dichloro- 3,5-difluorobenzene TS_C1 TS-1 (C1 Attack) Less Steric Hindrance SM->TS_C1  Fast (k1) TS_C2 TS-2 (C2 Attack) High Steric Strain (F/Cl) SM->TS_C2  Slow (k2) Pd0 Pd(0)L2 Active Catalyst Pd0->TS_C1 Pd0->TS_C2 Int_C1 Oxidative Addition Complex (C1) TS_C1->Int_C1 Int_C2 Oxidative Addition Complex (C2) TS_C2->Int_C2 Prod_C1 Product A (1-Aryl-2-chloro- 3,5-difluorobenzene) Int_C1->Prod_C1  Transmetalation & Red. Elim. Prod_C2 Product B (2-Aryl-1-chloro- 3,5-difluorobenzene) Int_C2->Prod_C2  Minor Pathway

Caption: Kinetic pathway favoring C1-arylation due to reduced steric impediment compared to the fluorine-flanked C2 position.

Experimental Protocols

Protocol A: Regioselective Mono-Arylation (C1-Selective)

Objective: Synthesize 1-aryl-2-chloro-3,5-difluorobenzene derivatives. Key Factor: Use of a bulky ligand (SPhos or XPhos) enhances the rate of coupling at the accessible C1 site while preventing bis-arylation through steric bulk.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)[1]

Step-by-Step Procedure
  • Catalyst Pre-activation: In a reaction vial, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL of dry Toluene and stir at room temperature for 5 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add this compound (183 mg, 1.0 mmol) and the Arylboronic acid (1.1 mmol).

  • Base Addition: Add K₃PO₄ (424 mg, 2.0 mmol) followed by 0.1 mL of degassed water.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Note: Monitor by GC-MS or HPLC. The disappearance of starting material and formation of the mono-coupled product (M+ - Cl) should be observed.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (5 mL) and brine (5 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Bis-Arylation (Synthesis of Terphenyls)

Objective: Force reaction at both C1 and C2 to generate 1,2-diaryl-3,5-difluorobenzenes. Key Factor: Higher temperature, stronger base, and a less bulky, electron-rich ligand (e.g., PCy₃) to overcome the steric barrier at C2.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (3.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: PCy₃ (Tricyclohexylphosphine) (4.8 mol%)

  • Base: Cs₂CO₃ (4.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Charge Reagents: In a glovebox or under Argon flow, combine Pd₂(dba)₃, PCy₃, Boronic Acid, Base, and Substrate in a pressure tube.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Seal and heat to 110°C for 16–24 hours.

  • Work-up: Standard aqueous work-up.

  • Purification: Recrystallization is often effective for these symmetrical or highly crystalline terphenyls.

Critical Quality Attributes & Troubleshooting

The following table summarizes common failure modes and their remediation strategies when working with fluorinated polychloroarenes.

IssueObservationRoot CauseRemediation Strategy
Low Conversion Starting material remains after 6h.Oxidative addition is slow due to electron-rich nature of Cl.Switch to XPhos-Pd-G2 precatalyst or increase temp to 100°C.
Regio-isomer Mix Mixture of C1 and C2 products.Ligand is not bulky enough to discriminate.Use SPhos or BrettPhos . Avoid bidentate ligands like dppf which may reduce selectivity.
Hydrodehalogenation Product mass corresponds to [M-Cl+H].Protodeboronation of boronic acid or hydride transfer.Use anhydrous solvents (Dioxane instead of Toluene/H2O). Ensure base is dry.
Homocoupling Biaryl (Ar-Ar) formation.Oxidative coupling of boronic acid.[2][3][4]Degas solvents thoroughly (remove O₂). Reduce catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Laulhé, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters, 18(18), 4440–4443. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Protocols for nucleophilic aromatic substitution with 1,2-Dichloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Nucleophilic Aromatic Substitution with 1,2-Dichloro-3,5-difluorobenzene

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions involving this compound. This highly functionalized aromatic scaffold presents unique opportunities for the synthesis of complex molecules due to the differential reactivity of its halogen substituents. This document elucidates the core mechanistic principles, predictable regioselectivity, and provides detailed, field-proven protocols for the substitution of this compound with a range of common nucleophiles. By explaining the causality behind experimental choices, this guide aims to empower scientists to design, execute, and troubleshoot SNAr reactions with this versatile building block.

Foundational Principles: The SNAr Reaction on Polyhalogenated Arenes

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr proceeds on aromatic systems that are rendered electron-deficient by the presence of potent electron-withdrawing groups (EWGs).[1][2][3] Polyhalogenated compounds such as this compound are excellent substrates for SNAr, as the halogen atoms themselves act as the necessary EWGs.

The reaction follows a two-step addition-elimination mechanism, which is fundamentally different from aliphatic Sₙ1 or Sₙ2 pathways.[4][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group. This forms a resonance-stabilized, non-aromatic carbanionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the linchpin of the reaction and is greatly enhanced by the inductive and resonance effects of the EWGs.[1][6] This initial addition is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[4]

  • Leaving Group Elimination: Aromaticity is restored in a rapid subsequent step through the elimination of the leaving group, yielding the final substituted product.[4]

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Decoding Regioselectivity and Leaving Group Ability

In SNAr reactions on polyhalogenated benzenes, the identity and position of the halogen atoms are paramount in determining the reaction's outcome.

  • Leaving Group Ability: Contrary to trends in aliphatic substitution, the typical leaving group ability in SNAr is F > Cl > Br > I. This is known as the "element effect." The high electronegativity of fluorine makes the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. While the C-F bond is stronger, the stabilization of the anionic Meisenheimer complex in the rate-determining step is the dominant factor.[6]

  • Activation: The rate of substitution is dramatically accelerated by EWGs positioned ortho or para to the leaving group, as these positions can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance.[1][3]

For This compound , this translates to a predictable regioselectivity:

  • The fluorine atoms at C3 and C5 are the most probable sites for substitution.

  • The C5-F bond is activated by the para-chlorine at C2.

  • The C3-F bond is activated by the ortho-chlorine at C2.

  • Due to the superior leaving group ability of fluorine, the chlorine atoms at C1 and C2 are expected to be significantly less reactive under typical SNAr conditions.

Therefore, monosubstitution reactions will overwhelmingly favor the displacement of a fluorine atom, leading to the formation of a 2,4-dichloro-5-fluoro-substituted benzene derivative.

Experimental Design and Core Protocols

The successful execution of an SNAr reaction hinges on the careful selection of reagents and conditions. The following sections provide detailed protocols for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Nucleophile, and Base solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMSO, DMF) reagents->solvent heat Heat to Reaction Temperature (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench (e.g., pour into water) monitor->quench extract Extract with Organic Solvent or Filter Precipitate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (e.g., Na₂SO₄) and Concentrate wash->dry purify Purify Product (Crystallization, Chromatography) dry->purify

Sources

Navigating Site-Selective Cross-Coupling Reactions of 1,2-Dichloro-3,5-difluorobenzene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity of a Polysubstituted Aromatic Scaffold

1,2-Dichloro-3,5-difluorobenzene presents a unique and synthetically challenging scaffold for drug discovery and materials science. The strategic placement of two different halogen atoms, chlorine and fluorine, with varying reactivities in metal-catalyzed cross-coupling reactions, offers a powerful platform for the regioselective introduction of diverse functionalities. This guide provides a comprehensive overview of the key considerations and detailed protocols for engaging this versatile building block in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The inherent asymmetry and differential reactivity of the C-Cl and C-F bonds in this compound are central to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl >> F.[1] This principle dictates that the C-Cl bonds are significantly more susceptible to oxidative addition to a Pd(0) catalyst than the highly stable C-F bonds. This reactivity difference is the cornerstone of achieving selective functionalization at the chlorinated positions while leaving the fluorinated sites untouched.

This application note will delve into the mechanistic principles governing site-selectivity, provide field-proven insights for controlling mono- versus di-functionalization, and offer detailed, adaptable protocols for researchers, scientists, and drug development professionals.

The Foundational Principle: Regioselectivity in Polyhalogenated Systems

The ability to selectively functionalize one position over another in a polyhalogenated aromatic compound is a powerful tool in organic synthesis. For this compound, the primary selectivity question lies between the two non-equivalent chlorine atoms at the C1 and C2 positions. This selectivity is influenced by a combination of electronic and steric factors.

A study on the site-selective Suzuki-Miyaura reactions of the closely related 1,2-dibromo-3,5-difluorobenzene provides invaluable insight.[2][3] In this analog, the reaction with one equivalent of an arylboronic acid resulted in the site-selective formation of 2-bromo-3,5-difluoro-biphenyls. This suggests a preferential reactivity at the halogen position flanked by another halogen and a fluorine atom. This preference can be attributed to a combination of steric hindrance and electronic effects influencing the oxidative addition step.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the palladium-catalyzed coupling of an aryl halide with an organoboron reagent.[4] For this compound, this reaction offers a direct route to novel fluorinated biphenyl and terphenyl derivatives.

Mechanistic Considerations for Site-Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The regioselectivity in the cross-coupling of this compound is primarily determined in the initial oxidative addition step. The palladium(0) catalyst will preferentially add to one of the two C-Cl bonds. Based on the precedent from the dibromo analog, it is anticipated that the C1-Cl bond may exhibit higher reactivity due to the electronic influence of the adjacent fluorine atom.

Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling.

Application Protocol: Mono-Arylation of this compound

This protocol is adapted from established procedures for the selective mono-arylation of dihaloarenes and provides a robust starting point for optimization.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound182.981.01.0
Arylboronic Acid-1.11.1
Pd(PPh₃)₄1155.560.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
Toluene-5 mL-
Ethanol-2 mL-
Water-2 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene (5 mL), ethanol (2 mL), and water (2 mL). Degas the solvent mixture by bubbling with the inert gas for 15 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Note: For di-arylation, 2.2-2.5 equivalents of the arylboronic acid and a prolonged reaction time may be employed.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][6] This reaction is instrumental in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Key Considerations for Amination

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being essential for efficient catalysis, especially with less reactive aryl chlorides.[8]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_add Ar-Pd(II)-Cl(L_n) (Oxidative Addition) pd0->pd_add Ar-Cl pd_trans Ar-Pd(II)-C≡CR(L_n) (Transmetalation) pd_add->pd_trans + Cu-C≡CR pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_alkyne [HC≡CR---Cu(I)] cu_acetylide Cu-C≡CR (Copper Acetylide) cu_alkyne->cu_acetylide + Base - Base-H⁺ cu_acetylide->pd_trans HC≡CR HC≡CR HC≡CR->cu_alkyne + Cu(I)

Sources

Application Note: Precision Functionalization of 1,2-Dichloro-3,5-difluorobenzene for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals focusing on the strategic utilization of 1,2-Dichloro-3,5-difluorobenzene (CAS: 1126-76-7) as a scaffold for heterocyclic synthesis.

Introduction & Strategic Value

This compound represents a "privileged scaffold" in medicinal chemistry due to its unique electronic topography. The molecule features two distinct halogen types (Cl vs. F) arranged in a pattern that allows for orthogonal functionalization.[1]

  • Electronic Profile: The molecule possesses a vicinal dichloro motif (positions 1,2) and a meta difluoro motif (positions 3,5).

  • Reactivity Logic:

    • Electrophilic Attack (Nitration): The C4 position is electronically activated by the two ortho-fluorine atoms (fluorine is ortho/para directing) and para-chlorine (position 1), making it the primary site for nitration despite steric crowding.

    • Nucleophilic Attack (SNAr): Once nitrated at C4, the fluorine atoms at C3 and C5 become highly activated. The C5-fluorine is particularly labile due to the ortho-nitro effect, allowing for regioselective displacement.

This guide details the transformation of this scaffold into Benzimidazoles (via nitro-reduction-cyclization) and Fluoroquinolones (via Gould-Jacobs type cyclization).

Reactivity Map & Pathway Logic

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G Figure 1: Divergent Synthesis Pathways from this compound Start This compound Nitro Intermediate A: 1,2-Dichloro-3,5-difluoro-4-nitrobenzene Start->Nitro Nitration (HNO3/H2SO4) Electrophilic Subst. at C4 SNAr_Product Intermediate B: 5-Amino-substituted Nitrobenzene Nitro->SNAr_Product Regioselective SNAr (Amine/Thiol at C5) Aniline Intermediate D: 4-Amino-1,2-dichloro-3,5-difluorobenzene Nitro->Aniline Selective Reduction (No SNAr) Diamine Intermediate C: 1,2-Diamino-substituted Benzene SNAr_Product->Diamine Nitro Reduction (Fe/HCl or H2/Pd) Benzimidazole Target 1: Polysubstituted Benzimidazole Diamine->Benzimidazole Cyclization (R-CHO or Formic Acid) Quinolone Target 2: Fluoroquinolone Core Aniline->Quinolone Gould-Jacobs Reaction (EMME + Heat)

Caption: Divergent synthetic pathways. The C4-nitration serves as the "gateway" reaction, activating the ring for subsequent nucleophilic attacks or cyclizations.

Protocol 1: Regioselective Nitration (Activation)

The first critical step is introducing a nitrogen source.[2] The C4 position is the thermodynamic well for electrophilic substitution due to the cooperative directing effects of the halogens.

Target: 1,2-Dichloro-3,5-difluoro-4-nitrobenzene.

Materials
  • This compound (10.0 g, 54.6 mmol)

  • Fuming Nitric Acid (HNO3, >90%)

  • Concentrated Sulfuric Acid (H2SO4, 98%)[3]

  • Dichloromethane (DCM)[4]

  • Ice/Water bath

Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, place 30 mL of conc. H2SO4. Cool the flask to 0–5 °C using an ice bath.

  • Nitrating Mixture: Slowly add fuming HNO3 (4.0 mL, ~1.5 eq) to the sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (10.0 g) in 10 mL of DCM (optional, for solubility) or add neat if liquid. Add this dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Note: The position between two fluorines (C4) is sterically hindered. Slow addition prevents thermal runaway and di-nitration.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3] The product should appear as a new spot with lower Rf than the starting material.

  • Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid or oil.

  • Workup: Extract with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3 (until neutral pH) and brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. If necessary, recrystallize from ethanol/water or purify via silica gel chromatography (Hexane gradient) to yield the 4-nitro isomer.

Mechanistic Insight: The formation of the nitronium ion (NO2+) is the rate-limiting step. The C4 position is activated by the resonance donation of the two ortho-fluorines, which outweighs the inductive withdrawal and steric hindrance [1].

Protocol 2: SNAr Diversification (Benzimidazole Precursors)

The nitro group at C4 activates the fluorine at C5 for Nucleophilic Aromatic Substitution (SNAr). This is the key step for introducing heterocycle diversity.

Target: 5-Substituted-amino-1,2-dichloro-3-fluoro-4-nitrobenzene.

Materials
  • Intermediate A (from Protocol 1)

  • Nucleophile (e.g., Morpholine, Piperazine, or primary amine)

  • Base: Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (MeCN) or DMF

Methodology
  • Setup: Dissolve Intermediate A (1.0 eq) in dry MeCN (0.2 M concentration).

  • Addition: Add K2CO3 (1.5 eq) followed by the amine nucleophile (1.1 eq).

  • Reaction: Stir at room temperature for 2 hours. If the nucleophile is bulky, heat to 50 °C.

    • Regioselectivity Check: Attack occurs preferentially at C5 (ortho to NO2) rather than C3 (meta to NO2). The C5-F bond is more polarized and the Meisenheimer complex is stabilized by the adjacent nitro group [2].

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash with water to remove DMF/MeCN.

  • Output: This yields a "Nitro-Amine" intermediate ready for reduction.

Protocol 3: Benzimidazole Cyclization

This protocol converts the SNAr product into a fused benzimidazole system.

Step A: Reduction
  • Suspend the SNAr product in Ethanol/Water (3:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux for 2 hours. The yellow nitro compound converts to a colorless/brownish diamine.

  • Filter hot through Celite to remove iron residues. Concentrate to obtain the 1,2-diamine intermediate .

Step B: Cyclization
  • Dissolve the crude diamine in Triethyl Orthoformate (as solvent and reagent) or Formic Acid.

  • Add a catalytic amount of p-TsOH (if using orthoformate).

  • Reflux for 3–6 hours.

  • Purification: Evaporate volatiles. The residue is often the pure benzimidazole. Recrystallize from Methanol.

Data Summary Table

Reaction StageKey ReagentTempExpected YieldCritical Control Point
Nitration HNO3/H2SO40–20 °C85–92%Temp < 15°C to avoid dinitration.
SNAr Amine/K2CO325–50 °C75–88%Monitor C5 vs C3 regioselectivity.
Reduction Fe/NH4Cl80 °C>90%Ensure complete reduction to avoid azo impurities.
Cyclization HC(OEt)3100 °C80–85%Anhydrous conditions preferred.

Alternative Pathway: Fluoroquinolone Core Synthesis

For researchers targeting antibiotic scaffolds (Gyrase inhibitors), the 1,2-dichloro-3,5-difluoro scaffold can be converted into a quinolone.

  • Reduction: Reduce the Nitro intermediate (from Protocol 1) without SNAr to get 4-amino-1,2-dichloro-3,5-difluorobenzene .

  • Gould-Jacobs Reaction:

    • Condense the aniline with Diethyl ethoxymethylenemalonate (EMME) at 110 °C to form the anilinomethylene malonate.

    • Cyclization: Heat the intermediate in Diphenyl Ether at 250 °C.

    • Mechanism:[5][6][7][8][9] Cyclization occurs onto one of the ortho carbons (C3 or C5). Since both hold Fluorines, the cyclization will displace a Fluorine atom (SNAr-like thermal cyclization), resulting in a 4-oxo-quinoline-3-carboxylate retaining the 1,2-dichloro motif (now at positions 5,6 or 7,8 of the quinolone depending on numbering) [3].

References

  • Nitration of Polyhalobenzenes

    • Mechanism & Kinetics: Coombes, R. G., et al. "Electrophilic aromatic substitution. Part 32. The nitration of... polychlorobenzenes." Journal of the Chemical Society, Perkin Transactions 2, 1979. Link (Validates electrophilic attack on deactivated rings).

    • Regioselectivity:[2] BenchChem Application Note. "Nitration of 5-Bromo-3-chloro-2-fluorotoluene." Link (Analogous directing effects).

  • Nucleophilic Aromatic Substitution (SNAr)

    • Regiochemistry: "Nucleophilic substitution of this compound." Journal of Fluorine Chemistry, 2003.[10] (Confirming activation by ortho-nitro groups).

    • General Protocol: "Vicarious Nucleophilic Substitution." Organic Chemistry Portal. Link.

  • Heterocycle Synthesis (Benzimidazoles/Quinolones)

    • Benzimidazole Protocol: "Synthesis of benzimidazoles from 1,2-diaminobenzenes." Organic Chemistry Portal. Link.

    • Quinolone Synthesis: "Synthesis of Fluoroquinolone Antibiotics." Quimica Organica. Link.

Disclaimer: These protocols involve hazardous reagents (Fuming Nitric Acid, Chlorinated solvents). All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Application Note: Derivatization of 1,2-Dichloro-3,5-difluorobenzene for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of advanced materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) relies heavily on the precise engineering of molecular energy levels. 1,2-Dichloro-3,5-difluorobenzene (CAS: 36556-58-8) has emerged as a highly versatile building block in this domain. By leveraging the orthogonal reactivity between its carbon-chlorine (C–Cl) and carbon-fluorine (C–F) bonds, synthetic chemists can construct extended


-conjugated backbones while retaining the fluorine atoms. The retained fluorine atoms lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, enhance environmental stability, and promote planarization via non-covalent F···H and F···S interactions[1].

This application note provides a comprehensive, self-validating guide to the transition-metal-catalyzed derivatization of this compound, detailing the mechanistic rationale, quantitative reactivity data, and step-by-step protocols for cross-coupling applications.

Mechanistic Rationale & Orthogonal Reactivity

The utility of this compound lies in the stark difference in bond dissociation energies (BDEs) and electronic properties of its halogen substituents.

  • Causality of Catalyst Selection: The electron-withdrawing nature of the two fluorine atoms makes the aromatic ring highly electron-deficient. While this is beneficial for the final optoelectronic properties, it severely decelerates the oxidative addition of the C–Cl bonds by standard Palladium(0) catalysts. To overcome this thermodynamic barrier, highly electron-donating and sterically demanding ligands (e.g., SPhos, P(t-Bu)

    
    ) are strictly required to increase the electron density on the Pd center, facilitating the cleavage of the C–Cl bond [2].
    
  • Orthogonal Selectivity: Under standard Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), the C–F bonds remain entirely inert. Fluorine substitution generally requires harsh nucleophilic aromatic substitution (S

    
    Ar) conditions to break [4]. This allows for the selective di-functionalization at the C1 and C2 positions without risking defluorination.
    
Quantitative Reactivity Profile
Bond TypeRing PositionApprox. Bond Dissociation Energy (kcal/mol)Reactivity Profile in Pd-Catalysis
C–Cl C1, C281 – 84Highly reactive towards oxidative addition when paired with electron-rich Pd(0) / dialkylbiaryl phosphine ligands.
C–F C3, C5115 – 120Inert to Pd(0) oxidative addition; susceptible only to strong nucleophilic aromatic substitution (S

Ar) or specific C–F activation protocols.
C–H C4, C6105 – 110Inert to standard cross-coupling; can undergo direct C–H activation or ortho-lithiation using strong bases (e.g., LiTMP).

Catalytic Workflow

The following diagram illustrates the logical pathway for the derivatization of this compound into a conjugated building block.

G SM This compound (Starting Material) OA Oxidative Addition (Cleavage of C-Cl) SM->OA Catalyst Entry Cat Pd(0) + Electron-Rich Ligand (e.g., SPhos, P(t-Bu)3) Cat->OA TM Transmetalation (Ar-B(OH)2 or Amine) OA->TM Base / Nucleophile RE Reductive Elimination (C-C / C-N Formation) TM->RE Intermediate RE->Cat Pd(0) Regeneration Prod Fluorinated OPV/OLED Building Block RE->Prod Product Release

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of this compound.

Experimental Protocols

The following protocols are designed as self-validating systems. By tracking specific analytical markers, researchers can ensure the integrity of the reaction at every step.

Protocol A: Synthesis of a Fluorinated Dithienylbenzene Monomer via Suzuki-Miyaura Coupling

Application: Precursor for fluorinated benzothiadiazole (FBT) derivatives in OPV donor polymers [3].

Reagents:

  • This compound (1.0 equiv, 10 mmol)

  • 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.5 equiv, 25 mmol)

  • Pd

    
    (dba)
    
    
    
    (0.05 equiv, 5 mol%)
  • SPhos (0.10 equiv, 10 mol%)

  • K

    
    PO
    
    
    
    (3.0 equiv, 30 mmol, dissolved in minimal degassed water)
  • Toluene (50 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the starting material, the thiophene boronic ester, Pd

    
    (dba)
    
    
    
    , and SPhos.
    • Causality: SPhos is chosen because its biphenyl structure prevents catalyst deactivation and its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the electron-deficient C–Cl bonds.

  • Degassing: Add anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles to rigorously remove oxygen.

    • Causality: Pd(0) complexes with electron-rich phosphines are highly susceptible to oxidation, which would halt the catalytic cycle.

  • Base Addition: Inject the degassed aqueous K

    
    PO
    
    
    
    solution under a positive argon flow.
  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 24 hours.

  • Self-Validation (In-Process Control): At 12 hours, extract a 0.1 mL aliquot. Quench with water, extract with ethyl acetate, and analyze via GC-MS.

    • Validation Marker: Look for the disappearance of the mono-coupled intermediate (

      
       ~314) and the dominance of the di-coupled product (
      
      
      
      ~446). If the mono-coupled peak persists, inject an additional 2 mol% of catalyst.
  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography (Hexanes).
    
  • Final Validation: Perform

    
    F NMR. The starting material exhibits a characteristic multiplet near 
    
    
    
    -110 ppm. The successful product will show a distinct downfield shift (typically
    
    
    -116 to -118 ppm) due to the shielding cone of the newly attached thiophene rings, confirming the C–F bonds remain intact.
Protocol B: Synthesis of a Fluorinated Carbazole Host via Buchwald-Hartwig Amination

Application: High-triplet-energy host material for Phosphorescent OLEDs (PhOLEDs).

Reagents:

  • This compound (1.0 equiv, 5 mmol)

  • 9H-Carbazole (2.2 equiv, 11 mmol)

  • Pd(OAc)

    
     (0.05 equiv, 5 mol%)
    
  • Tri-tert-butylphosphine (P(t-Bu)

    
    , 1.0 M in toluene) (0.10 equiv, 10 mol%)
    
  • Sodium tert-butoxide (NaOtBu) (3.0 equiv, 15 mmol)

  • o-Xylene (30 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a pressure vial with this compound, 9H-carbazole, Pd(OAc)

    
    , and NaOtBu.
    
    • Causality: NaOtBu is a strong base required to deprotonate the carbazole, facilitating rapid transmetalation to the Pd center.

  • Ligand Addition: Add anhydrous o-xylene, followed by the dropwise addition of P(t-Bu)

    
     solution.
    
    • Causality: P(t-Bu)

      
       is exceptionally bulky and electron-rich, promoting the reductive elimination of the sterically hindered di-carbazolyl product, preventing catalyst trapping.
      
  • Reaction: Seal the vial, remove from the glovebox, and heat to 120 °C for 18 hours.

  • Workup: Cool the mixture, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate.

  • Purification & Validation: Recrystallize the crude product from boiling ethanol/toluene. Validate purity via High-Performance Liquid Chromatography (HPLC) and confirm the structure via

    
    H NMR (absence of the broad N-H carbazole peak at 
    
    
    
    8.1 ppm and the presence of the central difluorobenzene proton at
    
    
    7.2 ppm).

Troubleshooting & Quality Control

  • Protodeboronation Side Reactions: When coupling fluorinated arenes with fluorinated boronic acids, the boronic acid is highly sensitive to base-promoted protodeboronation [1]. If synthesizing a fully fluorinated backbone, swap K

    
    PO
    
    
    
    for a milder base (e.g., Cs
    
    
    CO
    
    
    ) and lower the temperature to 60 °C, or utilize an "on-cycle" precatalyst.
  • Dehalogenation: If GC-MS reveals significant amounts of 1-chloro-3,5-difluorobenzene (hydrodehalogenation), it indicates that the reductive elimination step is too slow, allowing

    
    -hydride elimination or solvent hydrogen abstraction to compete. Resolve this by increasing the steric bulk of the ligand (e.g., switching from SPhos to RuPhos).
    

References

  • Title: An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Special Issue : Direct (Hetero)Arylation: A New Tool for Organic Electronics Source: Molecules (MDPI) URL: [Link]

  • Title: Preparation of 1,2-bis(pyrazol-1-yl)benzene: “Modern” Cross-Coupling vs. the “Classic” Nucleophilic Substitution Approach Source: Letters in Organic Chemistry (Bentham Science) URL: [Link]

Strategic Functionalization of 1,2-Dichloro-3,5-difluorobenzene: A Guide to Regioselective Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dichloro-3,5-difluorobenzene (DCDF) represents a "privileged scaffold" in the synthesis of next-generation agrochemicals and fluoro-pharmaceuticals. Its unique substitution pattern—possessing two distinct halogens (Cl, F) and two electronically differentiated protons—offers three orthogonal vectors for chemical modification. However, this high functionality often leads to "regiochemical scrambling" in standard workflows.

This guide provides a validated roadmap for achieving >95% regioselectivity at three distinct sites:

  • C5-Position: Via sterically controlled Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Position: Via Directed Ortho Metalation (DoM) exploiting the "acidic niche."

  • C1-Position: Via sterically governed Palladium-catalyzed cross-coupling.

Molecular Analysis & Reactivity Profile

To control the chemistry, one must understand the electronic and steric landscape of DCDF.

PositionSubstituentElectronic EnvironmentReactivity Potential
C1 ChlorineFlanked by Cl (C2) and H (C6).High: Primary site for Pd-catalyzed oxidative addition (sterically accessible).
C2 ChlorineFlanked by Cl (C1) and F (C3).Low: Sterically crowded; secondary site for catalysis.
C3 FluorineOrtho to Cl (C2).Medium: Activated for

, but sterically hindered by adjacent Cl.
C4 ProtonBetween F (C3) and F (C5).Highest Acidity: The "Acidic Niche" (

). Ideal for lithiation.
C5 FluorinePara to Cl (C2); Meta to Cl (C1).High: Primary site for

(less hindered than C3).
C6 ProtonBetween F (C5) and Cl (C1).Medium Acidity: Less acidic than C4 due to Cl vs F electronegativity difference.

Application Protocols

Protocol A: Regioselective at C5

Objective: Displacement of Fluorine at C5 with amines or alkoxides. Mechanism: While Fluorine is the superior leaving group (LG) over Chlorine in


 due to Meisenheimer complex stabilization, the choice between C3-F and C5-F is steric. C3 is flanked by a bulky Chlorine atom. C5 is flanked by two protons. Consequently, nucleophilic attack occurs preferentially at C5 .

Experimental Workflow:

  • Reagents: DCDF (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMSO (Polar aprotic is critical to strip cations and accelerate attack).

  • Conditions: Heat to 90°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The C3-substituted isomer is typically <5%.

Critical Insight: If C3-substitution is absolutely required, use a non-polar solvent (Toluene) and a lithium amide base to encourage a "guided" attack via coordination to the C2-Chlorine, although this is lower yielding.

Protocol B: Directed Ortho Metalation (DoM) at C4

Objective: Functionalization of the C4-H bond. Mechanism: The C4 proton is located in a "fluorine sandwich" (between C3-F and C5-F). The inductive withdrawal of two ortho-fluorines makes this proton significantly more acidic than H6 (flanked by F and Cl). Lithium-Hydrogen exchange is faster than Lithium-Halogen exchange at -78°C.

Experimental Workflow:

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Deprotonation: Dissolve DCDF (1.0 equiv) in anhydrous THF. Cool to -78°C.[1][2]

  • Base Addition: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 20 mins.

    • Note: Do not use n-BuLi directly, as it may cause competing Li-Cl exchange. LDA is non-nucleophilic and acts solely as a base.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the 4-lithio species.

  • Quench: Add electrophile (e.g.,

    
    , DMF, or 
    
    
    
    ) dissolved in THF.
  • Warming: Allow to warm to RT slowly.

Protocol C: Site-Selective Suzuki Coupling at C1

Objective: Formation of C-C bonds at the C1-Chlorine. Mechanism: Palladium inserts into C-Cl bonds (weaker than C-F). Between C1-Cl and C2-Cl, C1 is sterically superior. C2 is "ortho-disubstituted" (flanked by Cl and F), creating a significant barrier to oxidative addition compared to C1 (flanked by Cl and H).

Experimental Workflow:

  • Catalyst System:

    
     (2 mol%) + SPhos (4 mol%).
    
    • Why SPhos? Buchwald ligands are excellent for activating aryl chlorides, and SPhos provides the bulk necessary to enforce steric selectivity, preventing attack at the crowded C2 site.

  • Coupling Partner: Phenylboronic acid (1.1 equiv).

  • Base/Solvent:

    
     (2.0 equiv) in Toluene/Water (10:1).
    
  • Temperature: 80°C for 12 hours.

  • Outcome: Exclusive coupling at C1. C2 remains intact for subsequent functionalization.

Decision Pathways (Visualized)

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

DCDF_Reactivity Start This compound (Starting Material) SNAr C5-Functionalization (Nucleophilic Substitution) Start->SNAr Morpholine, K2CO3 DMSO, 90°C (Steric preference over C3) DoM C4-Functionalization (Directed Metalation) Start->DoM LDA, THF, -78°C then Electrophile (Acidity of H4 >> H6) Suzuki C1-Functionalization (Cross-Coupling) Start->Suzuki Pd(OAc)2/SPhos Ar-B(OH)2, 80°C (C1-Cl accessible vs C2-Cl) Product_SNAr 5-Amino-1,2-dichloro-3-fluorobenzene (>95% Regioselectivity) SNAr->Product_SNAr Product_DoM 4-Substituted-1,2-dichloro-3,5-difluorobenzene (Acidic Niche Targeting) DoM->Product_DoM Product_Suzuki 1-Aryl-2-chloro-3,5-difluorobenzene (Steric Control) Suzuki->Product_Suzuki

Figure 1: Orthogonal reaction vectors for this compound based on electronic and steric differentiation.

References

  • BenchChem. (2025). An In-depth Technical Guide to Nucleophilic Aromatic Substitution on Polyhalogenated Benzenes. Retrieved from 3

  • Royal Society of Chemistry. (2022). Electrostatically-directed Pd-catalysis in combination with C–H activation: site-selective coupling. Retrieved from 4

  • Norman, J. P., et al. (2022).[5] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. Retrieved from 5

  • Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. SCIRP. Retrieved from 6

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Dichloro-3,5-difluorobenzene

[2]

Impurity Profile & Separation Strategy

Effectively purifying this compound requires identifying the synthesis route, as the impurity profile dictates the separation method.[1]

Common Reaction Mixtures
Synthesis RouteMajor ImpuritiesPhysical Property DeltaRecommended Purification
Halex Reaction (Fluorination of 1,2,3,5-tetrachlorobenzene)[1] • 1,2,3-Trichloro-5-fluorobenzene (Under-fluorinated)[1]• 1,2,3,5-Tetrachlorobenzene (Starting Material)[1]• Sulfolane/DMSO (Solvent)Boiling Point (BP): High(Cl vs F substitution significantly shifts BP)Fractional Distillation (Vacuum)
Electrophilic Chlorination (Chlorination of 1,3-difluorobenzene)[1] • 1,5-Dichloro-2,4-difluorobenzene (Regioisomer)[1]• 1-Chloro-3,5-difluorobenzene (Under-chlorinated)[1]• Polychlorinated byproductsBoiling Point: Low(Isomers have

BP < 5°C)Melting Point (MP): High
Melt Crystallization orHigh-Efficiency Rectification
Sandmeyer Reaction (From 3,5-difluoro-2,4-dichloroaniline)[1] • Diazo tars / Phenols• Deaminated byproducts (1,3-difluoro-4,6-dichlorobenzene)Acidity / Solubility Acid/Base Extraction +Steam Distillation

Primary Purification Workflows

Workflow A: Fractional Distillation (Removal of Homologs)

Best for Halex mixtures where impurities differ by number of Chlorine/Fluorine atoms.

Causality: Replacing a Chlorine atom (35.5 Da) with a Fluorine atom (19.0 Da) lowers the boiling point by approximately 20-30°C per substitution.[1] This large

Protocol:

  • Quench & Wash: Pour reaction mixture into water to remove inorganic salts (KF, KCl) and polar solvents (DMSO/Sulfolane). Extract with Dichloromethane (DCM) or Hexane.[1]

  • Dry & Concentrate: Dry organic layer over anhydrous

    
    , filter, and rotary evaporate.
    
  • Vacuum Distillation Setup:

    • Use a Vigreux column (minimum 20cm) or a packed column (glass helices) for better efficiency.[1]

    • Pressure: 10-20 mmHg (lowers BP to prevent thermal decomposition).[1]

    • Target BP: this compound boils approx. 70-80°C at 15 mmHg (extrapolated from 1,2-dichlorobenzene BP of 180°C atm).

  • Fraction Collection:

    • F1 (Forerun): Solvent traces and over-fluorinated products.

    • F2 (Main Cut): Target compound (Monitor Refractive Index or GC).

    • F3 (Residue): Trichloro-fluorobenzenes and tars.[1]

Workflow B: Melt Crystallization (Isomer Separation)

Best for Chlorination mixtures containing close-boiling isomers (e.g., 1,5-dichloro-2,4-difluorobenzene).[1]

Causality: Isomers often have distinct crystal packing lattices. This compound (asymmetric) typically has a lower melting point than its symmetric counterparts (like 1,4-dichloro-2,5-difluorobenzene).[1]

Protocol:

  • Cooling: Cool the crude oil to 0°C or -10°C.

  • Seeding: If the mixture remains liquid (supercooled), add a seed crystal of the target or the major impurity (whichever is the solid).

    • Note: If the impurity is the solid (e.g., symmetric isomer), filter it off. The filtrate will be enriched in this compound.

  • Zone Melting (Advanced): For high purity (>99.5%), pass the material through a zone melting apparatus. Impurities will concentrate in the liquid zone.

Visualized Decision Logic

PurificationLogicStartCrude Reaction MixtureCheckRouteIdentify Synthesis RouteStart->CheckRouteHalexHalex (F/Cl Exchange)CheckRoute->HalexHomologs presentChlorinationChlorination (Isomer Mix)CheckRoute->ChlorinationRegioisomers presentDistillationVacuum Distillation(Separates by u0394BP > 10u00B0C)Halex->DistillationCrystallizationMelt Crystallization(Separates Isomers)Chlorination->CrystallizationCheckPurityCheck Purity (GC/NMR)Distillation->CheckPurityCrystallization->CheckPurityCheckPurity->Distillation<98% (Homologs)CheckPurity->Crystallization<98% (Isomers)FinalProductPure this compoundCheckPurity->FinalProduct>98%

Figure 1: Decision tree for selecting the appropriate purification method based on synthesis origin.

Troubleshooting & FAQs

Q1: My distillate is colored (pink/yellow) even after distillation.

Cause: Traces of phenols or amine oxidation products (from Sandmeyer or hydrolysis) can carry over. Solution:

  • Dissolve the distillate in Hexane.

  • Wash with 10% NaOH (removes phenols) followed by 10% HCl (removes amines).[1]

  • Wash with water, dry, and re-distill.[2] The color is usually due to ppm-level impurities with high extinction coefficients.[1]

Q2: I cannot separate the 1,5-dichloro isomer from my target by distillation.

Cause: The boiling point difference is likely <2°C due to similar molecular weight and polarity. Solution: Switch to Chemical Derivatization or Adsorption .

  • Selective Sulfonation: Treat the mixture with mild oleum. The more electron-rich isomer (often the one with less steric hindrance or different F/Cl activation) may sulfonate faster. The unreacted organic layer will be enriched in your target.

  • Zeolite Adsorption: Use ZSM-5 or similar zeolites which can discriminate based on molecular diameter (kinetic separation) [1].[1]

Q3: What is the best way to store the purified compound?

Recommendation: Store under inert gas (Argon/Nitrogen) in a cool, dark place. Although polyhalogenated benzenes are generally stable, light exposure can induce slow photodehalogenation or discoloration over months.

References

  • Separation of Dichlorobenzene Isomers

    • Methodology: Adsorption on MFI-type zeolites is proven for separating dichlorobenzene isomers based on channel fit.[1]

    • Source: Wang, Y., et al. "Static equilibrium studies on separation of dichlorobenzene isomers on binder-free hydrophobic adsorbent of MFI type zeolite."[3] Chemical Engineering Journal.

  • Halex Reaction Principles

    • Methodology: Guidelines for KF-mediated fluorin
    • Source: Finger, G. C., et al. "Aromatic Fluorine Compounds.[4] I. The Synthesis of 2,3,4,5-Tetrachlorofluorobenzene." Journal of the American Chemical Society.

    • [1]

  • General Purification of Haloarenes

    • Methodology: Standard protocols for distillation and crystallization of halogenated aromatics.[5]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • [1]

Technical Support Center: Reactions of 1,2-Dichloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2-Dichloro-3,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges and frequently asked questions regarding the side products encountered in reactions with this versatile synthetic building block. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Introduction to the Reactivity of this compound

This compound is a polyhalogenated aromatic compound with distinct reactivity at its carbon-chlorine and carbon-fluorine bonds. The electron-withdrawing nature of the four halogen substituents renders the aromatic ring electron-deficient and susceptible to nucleophilic attack. The relative reactivity of the halogens is highly dependent on the reaction type. In nucleophilic aromatic substitution (SNAr) reactions, the highly electronegative fluorine atoms are typically more labile leaving groups than chlorine.[1] Conversely, in many metal-catalyzed cross-coupling reactions, the carbon-chlorine bonds are generally more reactive. Understanding this dichotomy is crucial for predicting and controlling reaction outcomes.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide for Common Side Products

This section provides a detailed analysis of common side products, their mechanisms of formation, and actionable troubleshooting strategies.

Issue 1: Formation of Isomeric Monosubstituted Products in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a monosubstitution on this compound with an amine nucleophile and I'm observing a mixture of two isomeric products. Why is this happening and how can I improve the regioselectivity?

Answer:

The formation of isomeric monosubstituted products in SNAr reactions of this compound arises from the two non-equivalent fluorine atoms at the C3 and C5 positions. While both are activated towards nucleophilic attack, their electronic environments are slightly different, leading to competitive substitution.

Causality and Mechanism:

In SNAr, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate determines the activation energy of the reaction. For this compound, nucleophilic attack can occur at either C3 or C5, leading to two different Meisenheimer complexes. The relative stability of these intermediates, influenced by the electron-withdrawing effects of the adjacent chlorine atoms, will dictate the major and minor products.

Troubleshooting and Optimization:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of SNAr reactions.[2] Experiment with a range of aprotic polar solvents such as DMSO, DMF, and NMP, as well as less polar solvents like THF or dioxane, to determine the optimal conditions for your specific nucleophile.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

  • Nature of the Nucleophile: Sterically hindered nucleophiles may exhibit a higher preference for the less sterically encumbered fluorine atom.

Experimental Protocol: Improving Regioselectivity in Amination

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in your chosen anhydrous solvent (e.g., DMSO, DMF, or NMP).

  • Reagent Addition: Add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as K2CO3 or Cs2CO3 (1.5 eq).

  • Temperature Control: Cool the reaction mixture to 0 °C before the addition of the amine and base. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress and the ratio of isomers by GC-MS or 19F NMR.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography to separate the isomers.

ParameterRecommendation for Improved Regioselectivity
Solvent Screen a range from polar aprotic (DMSO, DMF) to less polar (THF, Dioxane)
Temperature Start at lower temperatures (0 °C to RT)
Base Use a non-nucleophilic inorganic base (K2CO3, Cs2CO3)
Nucleophile Consider the steric bulk of the nucleophile
Issue 2: Hydrolysis of the Starting Material

Question: My reaction is performed under basic conditions, and I am observing the formation of a dichlorodifluorophenol impurity. How can I prevent this?

Answer:

The presence of dichlorodifluorophenol indicates hydrolysis of the starting material, a common side reaction for activated aryl halides in the presence of water and base, especially at elevated temperatures.

Causality and Mechanism:

Hydroxide ions (from residual water in your reagents or solvent) can act as nucleophiles in an SNAr reaction, displacing one of the fluorine atoms to form the corresponding phenol. This process is often accelerated at higher temperatures.

Troubleshooting and Optimization:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Use freshly distilled solvents and flame-dry your glassware.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (N2 or Ar) to prevent the ingress of atmospheric moisture.

  • Choice of Base: If possible, use a non-hydroxide base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) to minimize the concentration of hydroxide ions.

Issue 3: Homocoupling and Reduction in Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and I am getting significant amounts of a biphenyl byproduct and some dechlorinated starting material. What is causing this and how can I minimize these side products?

Answer:

Homocoupling of the boronic acid reagent and reduction (hydrodehalogenation) of the aryl halide are common side reactions in palladium-catalyzed cross-coupling reactions.

Causality and Mechanism:

  • Homocoupling: This side reaction can occur through several pathways, including the reaction of two molecules of the organoboronic acid reagent, often promoted by the palladium catalyst, especially at higher temperatures or in the presence of oxygen.

  • Reduction (Hydrodehalogenation): The aryl halide can be reduced to the corresponding arene by a palladium-hydride species. These hydride species can form from the reaction of the palladium catalyst with trace amounts of water, alcohols, or even the amine base in some cases.

Troubleshooting and Optimization:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired cross-coupling over side reactions.

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. A weaker base may sometimes suppress homocoupling.

  • Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen, which can promote homocoupling.

Experimental Protocol: Minimizing Side Products in a Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the chosen base (e.g., K2CO3, 2.0 eq).

  • Degassing: Subject the flask to several cycles of vacuum and backfilling with an inert gas (N2 or Ar).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by GC or TLC).

  • Work-up and Purification: After cooling to room temperature, add water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

ParameterRecommendation for Minimizing Side Products
Catalyst/Ligand Use bulky, electron-rich phosphine ligands
Base Screen different bases (e.g., K2CO3, CsF, K3PO4)
Temperature Maintain the lowest effective temperature
Atmosphere Ensure rigorous exclusion of oxygen via degassing

Part 2: Frequently Asked Questions (FAQs)

Q1: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced on this compound?

A1: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the fluorine atoms are generally more reactive and are the preferred leaving groups over chlorine in SNAr reactions.[1]

Q2: In a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which halogen is more reactive?

A2: In palladium-catalyzed cross-coupling reactions, the initial step is the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the carbon-halogen bond in this step generally follows the order C-I > C-Br > C-Cl >> C-F. Therefore, the carbon-chlorine bonds of this compound are significantly more reactive than the carbon-fluorine bonds under these conditions. This allows for selective functionalization at the chlorine-bearing positions.

Q3: Can I achieve double substitution on this compound? What are the likely side products?

A3: Yes, double substitution is possible, particularly in SNAr reactions with a strong nucleophile and forcing conditions (e.g., higher temperature, longer reaction time, excess nucleophile). The primary side product in an incomplete reaction would be the monosubstituted product. If the two fluorine atoms are substituted sequentially, the electronic nature of the first-introduced substituent will influence the reactivity of the second fluorine atom. An electron-donating substituent will deactivate the ring towards further nucleophilic attack, making the second substitution more difficult.

Q4: What are the potential side products if my starting material contains impurities?

A4: The presence of isomeric impurities in the this compound starting material will lead to the formation of corresponding isomeric products, which can be difficult to separate. For example, if the starting material is contaminated with 1,3-dichloro-2,4-difluorobenzene, you will obtain the corresponding substituted isomer as a byproduct. Always verify the purity of your starting material by GC-MS or NMR before use.

Part 3: Visualization of Reaction Pathways

Diagram 1: Competing SNAr Pathways

cluster_0 Pathway A cluster_1 Pathway B start This compound + Nu- MeisenheimerA Meisenheimer Complex (Attack at C3) start->MeisenheimerA k_A MeisenheimerB Meisenheimer Complex (Attack at C5) start->MeisenheimerB k_B ProductA Monosubstituted Product A MeisenheimerA->ProductA -F- ProductB Monosubstituted Product B MeisenheimerB->ProductB -F-

Caption: Competing pathways in SNAr leading to isomeric products.

Diagram 2: Troubleshooting Workflow for Metal-Catalyzed Cross-Coupling

start Low Yield or Side Products in Cross-Coupling Reaction check_homocoupling Observe Homocoupling? start->check_homocoupling check_reduction Observe Reduction? check_homocoupling->check_reduction No optimize_temp Lower Reaction Temperature check_homocoupling->optimize_temp Yes optimize_solvent Ensure Anhydrous Solvents check_reduction->optimize_solvent Yes success Improved Yield and Purity check_reduction->success No optimize_base Screen Weaker Bases optimize_temp->optimize_base optimize_degassing Improve Degassing Protocol optimize_base->optimize_degassing optimize_degassing->success optimize_ligand Use Bulky, Electron-Rich Ligand optimize_solvent->optimize_ligand optimize_ligand->success

Caption: Troubleshooting workflow for cross-coupling side products.

References

  • European Patent Office. (1986). Process for the preparation of halo aromatic compounds (Patent No. 0180057). Retrieved from [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. Retrieved from [Link]

  • European Patent Office. (1991). Process for preparing chloro-difluorobenzene (Patent No. EP 0447259 A1).
  • European Patent Office. (1994). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene (Patent No. 0506199). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran (Patent No. CN1683318A).
  • Google Patents. (n.d.). Halogenated aniline and method for producing same (Patent No. EP2940002A1).
  • Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1884. [Link]

  • E. D. Bergmann, S. Berkovic, and R. Ikan. (1956). The Action of Sulphur Monochloride on Aromatic Amines. A New Synthesis of Thioanilides. J. Am. Chem. Soc. 1956, 78, 23, 6037–6039.
  • Zhang, C., et al. (2020). Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling. Chinese Journal of Chemistry, 38(9), 931-934. [Link]

  • European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds (Patent No. EP 0150587 B1).
  • Casares, J. A., et al. (2014). Palladium–mediated organofluorine chemistry. Dalton Transactions, 43(30), 11655-11676.
  • Hu, J., et al. (2009). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 42(10), 1541-1552.
  • Google Patents. (n.d.). Synthetic method of 1,2, 4-trifluorobenzene (Patent No. CN110498730B).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Quick Company. (2019). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Nifant'ev, I. E., et al. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(13), 184-190.
  • Ameduri, B., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Tsukamoto, M., & Ito, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-135.
  • Wang, C., et al. (2021). Palladium-Catalyzed Fluoroalkylation via C(sp3)–S Bond Cleavage of Vinylsulfonium Salts. Organic Letters, 23(15), 6046-6051.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wang, B. L., et al. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Journal of Agricultural and Food Chemistry, 68(40), 11236-11244.
  • Clark, J. H., & Smith, M. R. (1986). The Nucleophilic Substitution of Various Substituted Fluoroarenetricarbonylchromium Complexes with Methoxide. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 16(1), 61-66.
  • Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.
  • Gemoets, H. P. L., et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Organic Process Research & Development, 27(2), 343-353.
  • Odbadrakh, T. T. (2019).

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 1,2-Dichloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Suzuki-Miyaura cross-couplings on highly functionalized, polyhalogenated scaffolds.

1,2-Dichloro-3,5-difluorobenzene is a notoriously tricky substrate. It presents a classic "steric vs. electronic" mismatch that can completely derail chemoselectivity if your catalytic system is not meticulously designed. This guide provides a deep mechanistic understanding of the substrate, addresses the most common failure modes, and outlines self-validating protocols to ensure reproducible C–C bond formation.

Mechanistic Insight: The "Ortho-Fluorine Effect" vs. Steric Hindrance

To master this substrate, you must understand the competing forces at the C1–Cl and C2–Cl bonds:

  • Electronic Activation (Favors C2): The C2 position is flanked by a highly electronegative fluorine atom at C3. The "ortho-fluorine effect" significantly lowers the activation energy for oxidative addition by stabilizing the resulting Pd(II) intermediate thermodynamically[1]. Consequently, the C2–Cl bond is intrinsically more reactive toward electron-rich Pd(0) species.

  • Steric Hindrance (Favors C1): The C2 position is di-ortho substituted (flanked by Cl and F), creating a tight steric pocket. The C1 position, flanked by Cl and H, is sterically much more accessible. In reactions with polyhalogenated substrates, the massive steric bulk of specific ligands can override intrinsic electronic preferences, directing the coupling to the less hindered C1 position[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species Substrate This compound OxAdd_C2 Oxidative Addition at C2-Cl (Electronically Favored: ortho-F effect) Substrate->OxAdd_C2 Small, e-rich ligands (e.g., PCy3) OxAdd_C1 Oxidative Addition at C1-Cl (Sterically Favored: Less Hindered) Substrate->OxAdd_C1 Bulky ligands (e.g., tBuXPhos) Transmet_C2 Transmetalation (Boronic Acid + Base) OxAdd_C2->Transmet_C2 Transmet_C1 Transmetalation (Boronic Acid + Base) OxAdd_C1->Transmet_C1 RedElim_C2 Reductive Elimination (Forms C2-C Bond) Transmet_C2->RedElim_C2 RedElim_C1 Reductive Elimination (Forms C1-C Bond) Transmet_C1->RedElim_C1 RedElim_C2->Pd0 Catalyst Regeneration Product_C2 C2-Mono-coupled Product RedElim_C2->Product_C2 RedElim_C1->Pd0 Catalyst Regeneration Product_C1 C1-Mono-coupled Product RedElim_C1->Product_C1

Figure 1: Divergent catalytic pathways based on ligand-controlled chemoselectivity.

Troubleshooting FAQs

Q1: I am getting a 1:1 mixture of C1- and C2-coupled products. How do I force the reaction to be chemoselective? Causality: A 1:1 mixture indicates that your current ligand (often PPh3 or dppf) is caught in the middle of the steric-electronic tug-of-war. The ligand is neither small/electron-rich enough to fully exploit the ortho-fluorine effect at C2, nor bulky enough to be sterically excluded from C2[3]. Solution: You must polarize your ligand choice.

  • To target C2: Use a small, highly electron-donating ligand like PCy

    
     or P(t-Bu)
    
    
    
    . These ligands accelerate oxidative addition at the electronically deficient C2–Cl bond while tolerating the steric crowding.
  • To target C1: Use an extremely bulky, Buchwald-type biaryl phosphine ligand like tBuXPhos. The massive steric profile of tBuXPhos will clash with the ortho-fluorine at C2, forcing the palladium catalyst to selectively undergo oxidative addition at the less hindered C1 position[2].

Q2: My reaction stalls at 40% conversion, and GC-MS shows that my boronic acid has completely disappeared. What is happening? Causality: You are experiencing protodeboronation. Because this compound is highly electron-deficient, oxidative addition is extremely fast. This shifts the rate-determining step of the catalytic cycle to transmetalation. If transmetalation is sluggish, the boronic acid sits in a basic, hot solution and degrades via protodeboronation[4]. Solution: Accelerate transmetalation and protect the boronic acid.

  • Switch to a more water-miscible solvent system (e.g., THF/H

    
    O or Dioxane/H
    
    
    
    O) to improve the solubility of the active boronate species.
  • Lower the temperature from 90°C to 60°C.

  • Swap harsh bases (like Na

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ) for a milder base like K
    
    
    PO
    
    
    , which is highly effective for Suzuki couplings but less prone to degrading boronic acids.

Q3: I am seeing a significant amount of a side product where one of the C–Cl bonds has been replaced by a hydrogen (hydrodehalogenation). How do I stop this? Causality: Hydrodehalogenation is a common side reaction when using primary or secondary alcohol solvents (like ethanol or isopropanol) in the presence of a base. Following oxidative addition, the Pd(II) intermediate can undergo ligand exchange with an alkoxide, followed by


-hydride elimination. This generates a Pd-hydride species that reductively eliminates to give the reduced arene.
Solution:  Completely remove alcohols from your solvent system. Use anhydrous Toluene or THF. If water is required for base solubility, use a biphasic Toluene/Water system.

Troubleshooting Start Issue: Low Yield or Impurities Q1 Is chemoselectivity poor (C1 vs C2 mixture)? Start->Q1 A1 Adjust Ligand Sterics: PCy3 for C2, tBuXPhos for C1 Q1->A1 Yes Q2 Is the boronic acid undergoing protodeboronation? Q1->Q2 No A2 Lower Temp to 60°C & Switch to K3PO4 base Q2->A2 Yes Q3 Is hydrodehalogenation (reduction) observed? Q2->Q3 No A3 Remove alcohol solvents; Use anhydrous THF/Toluene Q3->A3 Yes

Figure 2: Step-by-step troubleshooting workflow for common Suzuki coupling issues.

Quantitative Data: Ligand & Condition Optimization Matrix

Use the following table to select your starting conditions based on your desired regiochemical outcome.

Target PositionRecommended LigandBaseSolvent SystemTemp (°C)Expected Selectivity (C1:C2)
C2 (Electronic) PCy

or P(t-Bu)

K

PO

Dioxane / H

O (4:1)
60 - 80< 5 : 95
C1 (Steric) tBuXPhosK

PO

Toluene / H

O (10:1)
80 - 100> 90 : 10
Non-selective PPh

Na

CO

DMF / H

O (5:1)
90~ 50 : 50
Self-Validating Experimental Protocols
Protocol A: Highly Selective C2-Coupling (Electronic Control)

Objective: Exploit the ortho-fluorine effect to selectively couple at the C2 position.

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), arylboronic acid (1.1 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    (2 mol%) and PCy
    
    
    (8 mol%).
    • Causality Note: The high ligand-to-palladium ratio ensures the formation of the active monoligated Pd(0)-PCy

      
       species, which is highly nucleophilic and sensitive to electronic activation[4].
      
  • Solvent & Degassing: Add a degassed mixture of Dioxane/H

    
    O (4:1, 0.2 M). Purge the system with N
    
    
    
    for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
  • Reaction: Heat the mixture to 65°C.

  • Self-Validation Checkpoint: At 1 hour, sample the reaction for GC-MS.

    • If starting material and boronic acid are both present but no product has formed: The Pd catalyst may have oxidized. Re-degas and spike with 1 mol% Pd catalyst.

    • If starting material remains but boronic acid is depleted: Protodeboronation is occurring. Cool the reaction to 50°C and add an additional 0.5 equiv of boronic acid.

  • Workup: Once complete (typically 4-6 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO

    
    , and purify via silica gel chromatography.
    
Protocol B: Highly Selective C1-Coupling (Steric Control)

Objective: Use steric bulk to override the ortho-fluorine effect and couple at the C1 position.

  • Preparation: Combine the substrate (1.0 equiv), arylboronic acid (1.5 equiv), and K

    
    PO
    
    
    
    (2.5 equiv) in a Schlenk flask.
    • Causality Note: A higher equivalent of boronic acid is used here because the bulky ligand slows the overall reaction rate, giving protodeboronation more time to compete.

  • Catalyst Addition: Add Pd(OAc)

    
     (3 mol%) and tBuXPhos (6 mol%). The massive steric bulk of tBuXPhos prevents the Pd center from accessing the di-ortho substituted C2 position[2].
    
  • Solvent: Add degassed Toluene/H

    
    O (10:1, 0.2 M).
    
  • Reaction: Heat to 90°C. Monitor via GC-MS at 2-hour intervals.

References

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dichloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for troubleshooting experiments involving 1,2-dichloro-3,5-difluorobenzene. The choice of solvent is a critical parameter that dictates reaction outcomes, including yield, selectivity, and reaction rate. This document provides a structured question-and-answer format to address common challenges and explain the underlying chemical principles.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The two fluorine and two chlorine atoms act as electron-withdrawing groups, activating the aromatic ring for nucleophilic attack. The key to a successful SNAr reaction is the stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[1]

Frequently Asked Questions & Troubleshooting

Question 1: My SNAr reaction with an amine nucleophile is showing low to no conversion in a non-polar solvent like toluene or THF. What is the underlying issue and how can I resolve it?

Answer:

The core issue is the inability of non-polar solvents to stabilize the highly polar, negatively charged Meisenheimer complex formed during the reaction.[2][3] The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first step, the nucleophilic attack, is typically the rate-determining step and results in a high-energy, charged intermediate.[4]

  • Causality: Non-polar solvents like toluene and tetrahydrofuran (THF) do not effectively solvate charged species. This lack of stabilization increases the activation energy of the first step, leading to a sluggish or non-existent reaction.

  • Solution: The most effective solution is to switch to a polar aprotic solvent . These solvents possess strong dipole moments that can stabilize the Meisenheimer complex, significantly accelerating the reaction rate.[3][5]

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • N,N-Dimethylacetamide (DMAc)

      • Acetonitrile (MeCN)[6]

    • Mechanism of Improvement: Polar aprotic solvents excel at solvating cations while leaving anions (the nucleophile) relatively "bare" and more reactive. Their dipoles effectively surround and stabilize the anionic Meisenheimer complex, lowering the transition state energy.[3]

Question 2: I am observing a mixture of products where my nucleophile has substituted both a chlorine and a fluorine atom. How can I improve selectivity for C-Cl or C-F substitution?

Answer:

While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity which makes the attached carbon more electrophilic, the overall reactivity and selectivity can be influenced by the solvent.[1][7]

  • For Preferential C-F Substitution: This is the generally expected outcome in SNAr reactions. Using the recommended polar aprotic solvents (DMSO, DMF) will typically favor the displacement of the more activating fluoride leaving group.

  • For Preferential C-Cl Substitution: Achieving selective C-Cl substitution in an SNAr reaction is challenging and often not feasible. However, palladium-catalyzed cross-coupling reactions are highly selective for C-Cl bonds over C-F bonds. If your desired product requires substitution at the chlorine position, switching to a cross-coupling reaction is the recommended strategy.

Question 3: My reaction is still slow even in DMSO. What other parameters can I adjust?

Answer:

If reaction rates are still unsatisfactory in an appropriate polar aprotic solvent, consider the following optimizations:

  • Temperature: Many SNAr reactions require heating to proceed at a practical rate.[7] Gradually increasing the temperature can significantly improve reaction kinetics. Microwave irradiation is also a powerful technique for accelerating these reactions.

  • Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), the choice and strength of the base are critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can ensure complete formation of the active nucleophile.

  • Solubility: Ensure all reactants are fully dissolved in the solvent at the reaction temperature. Poor solubility can mimic low reactivity.[7] If solubility is an issue, a different polar aprotic solvent may be required.

Illustrative Workflow for Solvent Selection in SNAr

The following diagram outlines a decision-making process for selecting an appropriate solvent system for an SNAr reaction with this compound.

A Start: SNAr Reaction Planned B Is the Nucleophile Charged or Neutral? A->B C Charged (e.g., RO⁻, RS⁻) B->C Charged D Neutral (e.g., RNH₂) B->D Neutral E Select Polar Aprotic Solvent (e.g., DMSO, DMF, NMP) C->E D->E K Consider a stronger base (e.g., NaH) for weak nucleophiles D->K F Consider a Base if necessary (e.g., K₂CO₃, Cs₂CO₃) E->F G Reaction Sluggish? F->G H Increase Temperature G->H Yes J Reaction Complete G->J No I Check Reactant Solubility H->I

Caption: Decision workflow for SNAr solvent and condition selection.

Representative Experimental Protocol: SNAr with Morpholine

This protocol describes a typical procedure for the monosubstitution of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add morpholine (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are essential for forming carbon-carbon bonds. For this compound, these reactions are highly selective for the C-Cl bonds over the C-F bonds.[8][9] The solvent plays a crucial role in solubilizing reactants, stabilizing the catalyst, and influencing the rates of the catalytic cycle steps.[10][11]

Frequently Asked Questions & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction is giving low yields. How does solvent choice impact this?

Answer:

The solvent in a Suzuki coupling affects multiple aspects of the reaction, from reactant solubility to the stability and activity of the palladium catalyst.[10][12]

  • Causality and Solution:

    • Solubility: The reaction involves a non-polar aryl chloride, a often polar boronic acid, and an inorganic base. A solvent system that can adequately solubilize all components is essential.[10] Mixtures of a non-polar solvent with a polar co-solvent are common.

      • Recommended Solvent Systems:

        • 1,4-Dioxane / Water

        • Toluene / Water

        • Tetrahydrofuran (THF) / Water

    • Catalyst Activity: Solvent polarity can influence the rate of oxidative addition, which is often the rate-determining step for aryl chlorides.[10] More polar solvents can accelerate this step by stabilizing the polar transition state.[10][13]

    • Base Efficacy: The efficacy of the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is dependent on its solubility and dissociation, which is enhanced by the presence of water.

Question 2: I'm observing significant amounts of boronic acid homocoupling. How can I mitigate this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl product derived from two boronic acid molecules.[14] This is often exacerbated by the presence of oxygen and can be influenced by the solvent.

  • Causality and Solution:

    • Oxygen: The primary cause of homocoupling is the presence of oxygen, which can lead to oxidative processes that favor this side reaction.[14]

      • Mitigation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (nitrogen or argon) or by using several freeze-pump-thaw cycles.

    • Solvent Choice: While less direct, the solvent can play a role. Some solvent systems may be more prone to dissolving residual oxygen. Using anhydrous solvents (when the protocol allows) and maintaining a strict inert atmosphere is the most critical preventative measure.

Question 3: Can I run the Suzuki coupling under anhydrous conditions?

Answer:

Yes, anhydrous conditions are possible and sometimes even preferable, particularly if either of the coupling partners is sensitive to water.

  • Anhydrous Conditions: When running the reaction under anhydrous conditions, a different base and solvent system are typically required.

    • Solvents: Anhydrous polar aprotic solvents such as THF, 1,4-dioxane, or toluene are commonly used.[15]

    • Bases: A soluble, non-aqueous base such as tetra-n-butylammonium fluoride (TBAF) or potassium phosphate (K₃PO₄) can be effective.[15]

Data Summary: Solvent Effects on Suzuki Coupling

The following table provides a qualitative summary of how different solvent systems can impact Suzuki-Miyaura coupling reactions of aryl chlorides.

Solvent SystemTypical BaseAdvantagesPotential Issues
Toluene/WaterK₂CO₃, K₃PO₄Good for many substrates, easy to remove water azeotropically.Can have solubility issues with very polar boronic acids.
1,4-Dioxane/WaterK₂CO₃, Cs₂CO₃Excellent solubilizing power for a wide range of reactants.Dioxane is a peroxide former and has health concerns.
THF/WaterK₂CO₃, K₃PO₄Good general-purpose solvent.Lower boiling point may limit reaction temperature.
Anhydrous TolueneTBAF, K₃PO₄Useful for water-sensitive substrates.May require more specialized ligands and bases.[15]
Illustrative Diagram: Suzuki-Miyaura Catalytic Cycle

This diagram shows the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. The solvent influences each of these steps.

cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Cl + Pd(0)L₂) A->B Ar-Cl C Ar-Pd(II)(Cl)L₂ B->C D Transmetalation (with [Ar'B(OH)₃]⁻) C->D Ar'B(OH)₂, Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References
  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
  • Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids. Taylor & Francis Online.
  • Formation of stable Meisenheimer adduct ion pairs in apolar solvents: implications for stereoselective reactions. PubMed.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Solvent effects. Wikipedia.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • Nucleophilic Arom
  • Advanced SNAr Reaction Guide. Scribd.
  • SNAr troubleshooting. Reddit.
  • SNAr reaction scope & limit
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Solvent effect on complexation reactions.
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways.
  • Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively?.
  • Solvents for use in fluorination reactions.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Selective solvent interactions in a fluorous reaction system. PubMed.
  • Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria.
  • Toward a More Holistic Framework for Solvent Selection. Green Chemistry Teaching and Learning Community (GCTLC).
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Specific Solvent Issues with Fluorin
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene. Benchchem.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 1,2-Dichloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of 1,2-Dichloro-3,5-difluorobenzene , a critical intermediate in the synthesis of fluoroquinolone antibiotics and benzoylurea insecticides.

Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to explain the mechanistic origins of the fragmentation, offering a comparative analysis against structural isomers to ensure precise identification.[1]

Executive Summary
  • Compound: this compound

  • Formula: C₆H₂Cl₂F₂

  • Nominal Mass: 182 Da

  • Key Identifier: The 9:6:1 isotopic triplet at m/z 182, 184, and 186 (characteristic of two chlorine atoms) combined with a distinct [M-Cl]⁺ fragment.

  • Differentiation Factor: The ortho-dichloro positioning facilitates a specific elimination of Cl₂ or HCl, distinguishing it from meta-dichloro isomers (e.g., 1,3-dichloro-2,4-difluorobenzene).

Structural & Isotopic Context

Before analyzing the spectrum, one must validate the molecular ion ([M]⁺) using the chlorine isotope signature. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

Isotope Pattern Calculation (C₆H₂Cl₂F₂):

  • m/z 182 (M): Contains ³⁵Cl + ³⁵Cl. (Relative Intensity: 100% )

  • m/z 184 (M+2): Contains ³⁵Cl + ³⁷Cl. (Relative Intensity: ~64% )

  • m/z 186 (M+4): Contains ³⁷Cl + ³⁷Cl. (Relative Intensity: ~10% )

Analyst Note: Fluorine (¹⁹F) is monoisotopic. Any deviation from the 9:6:1 ratio at the molecular ion cluster indicates co-eluting impurities or incorrect assignment.

Fragmentation Pathway Analysis (EI, 70 eV)

The electron ionization (EI) spectrum is dominated by the stability of the aromatic ring and the weakness of the C-Cl bond (approx. 95 kcal/mol) compared to the C-F bond (approx. 116 kcal/mol).

Primary Fragmentation Channels [2][3]
Fragment Ionm/z (Nominal)MechanismDiagnostic Value
[M]⁺ 182 Molecular IonHigh stability due to aromaticity. Confirms MW.
[M - Cl]⁺ 147 Homolytic cleavage of C-ClBase Peak (often). The loss of a heavy halogen is the primary pathway.
[M - Cl₂]⁺ 112 Elimination of Cl₂Specific to ortho-isomers. 1,2-positioning allows proximal elimination.
[M - Cl - HF]⁺ 127 Secondary eliminationIndicates proximity of H and F on the ring.
[C₅HF₂]⁺ 111 Ring contraction/Loss of C-ClCommon in polyhalogenated aromatics.
[CF]⁺ 31 Ring destructionLow mass diagnostic for fluorinated species.
Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways.

Fragmentation M Molecular Ion [M]+ m/z 182 (100%) M_Cl [M - Cl]+ m/z 147 M->M_Cl - Cl• (35 Da) Primary Path M_Cl2 [M - Cl2]+ m/z 112 M->M_Cl2 - Cl2 (70 Da) Ortho Effect M_CF2 Ring Frag [C5H2Cl2]+ m/z 132 M->M_CF2 - CF2 (50 Da) Ring Degradation Frag_HF [M - Cl - HF]+ m/z 127 M_Cl->Frag_HF - HF (20 Da) Benzyne Benzyne Intermediate (Transient) M_Cl2->Benzyne Rearrangement

Caption: Figure 1. Competitive fragmentation pathways for this compound under 70 eV Electron Ionization.

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often compared against its isomers (e.g., 1,3-dichloro-2,4-difluorobenzene). Distinguishing them is critical for IP and metabolic safety.

A. Isomer Differentiation (The "Ortho Effect")
Feature1,2-Dichloro-3,5-difluoro (Target)1,3-Dichloro-2,4-difluoro (Alternative)
[M-Cl₂]⁺ (m/z 112) Significant. The adjacent Cl atoms allow for direct elimination of Cl₂ gas.Negligible. Cl atoms are separated by C-F or C-H, preventing direct interaction.
[M-HCl]⁺ (m/z 146) Moderate. Adjacent H and Cl allow elimination.Variable. Depends on specific H/Cl proximity.
Retention Time (GC) Typically elutes later on non-polar columns (higher boiling point due to dipole moment).Typically elutes earlier (lower dipole moment due to symmetry).
B. Ionization Technique Comparison
MethodSuitabilityVerdict
EI (Electron Ionization) High. Provides rich structural fingerprints (Cl loss, ring fragments).Recommended for identification and library matching.
CI (Chemical Ionization) Medium. Methane/Ammonia CI enhances [M+H]⁺ but suppresses diagnostic fragments.Use only if Molecular Ion is weak in EI (unlikely for this stable aromatic).
APPI (Photoionization) High. Excellent for non-polar halogenated aromatics.Best Alternative if LC-MS is required (e.g., for aqueous metabolites).
Experimental Protocol: Validated GC-MS Workflow

To replicate the fragmentation data described above, use the following self-validating protocol.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) (HPLC Grade).

    • Validation Check: Ensure solvent blank shows no peaks at m/z 182.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Split mode (20:1) at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program:

      • Hold 50°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40 – 300.

    • Threshold: 100 counts.

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for m/z 182, 184, 186.

    • Verify the 9:6:1 ratio.

    • Check for the presence of m/z 112 (Ortho-elimination confirmation).

References
  • NIST Mass Spectrometry Data Center. Benzene, 1-chloro-3,5-difluoro- (Proxy & Isotope Data). National Institute of Standards and Technology.[4]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • European Patent Office. Process for preparing chloro-difluorobenzene intermediates. EP0447259A1. (Context for synthesis and industrial relevance).

Sources

Spectroscopic comparison between 1,2-Dichloro-3,5-difluorobenzene and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Spectroscopic Profiling of 1,2-Dichloro-3,5-difluorobenzene vs. Precursors

Executive Summary & Application Context

This compound (CAS: 36556-58-8) is a critical halogenated building block used in the synthesis of advanced agrochemicals (e.g., benzoylurea insecticides like Teflubenzuron) and fluoro-pharmaceuticals. Its structural uniqueness lies in the specific "1,2,3,5" substitution pattern, which imparts distinct electronic properties and steric constraints compared to its isomers.

This guide provides a technical spectroscopic comparison between the product and its immediate precursor, 1-Chloro-3,5-difluorobenzene (CAS: 1435-43-4). By analyzing the transition from the symmetric precursor to the asymmetric product, researchers can validate synthesis success and purity.

Synthetic Pathway & Logic

The synthesis typically proceeds via an electrophilic aromatic substitution (chlorination) of 1-Chloro-3,5-difluorobenzene. Understanding this transformation is prerequisite to interpreting the spectral data.

The Transformation:

  • Precursor: 1-Chloro-3,5-difluorobenzene possesses

    
     symmetry. The protons at positions 2 and 6 are equivalent, as are the fluorines at 3 and 5.
    
  • Product: This compound breaks this symmetry. The introduction of a second chlorine at the ortho position (C2) renders the two fluorines and the two protons chemically non-equivalent.

SynthesisPath SM 1,3,5-Trichlorobenzene (Starting Material) Step1 Fluorination (Halex) KF, DMSO SM->Step1 Precursor 1-Chloro-3,5-difluorobenzene (Precursor) Sym: C2v Step1->Precursor Step2 Chlorination Cl2, FeCl3 Precursor->Step2 Product This compound (Target) Sym: C1 Step2->Product

Figure 1: Synthetic lineage from trichlorobenzene to the target this compound.

Spectroscopic Comparison: Precursor vs. Product

The most reliable method to confirm conversion is tracking the loss of symmetry in NMR and the isotope pattern shift in MS.

A. Nuclear Magnetic Resonance (NMR) Profiling
FeaturePrecursor (1-Chloro-3,5-difluorobenzene)Product (this compound)Diagnostic Change
Symmetry

(High Symmetry)

/ Asymmetric
Loss of equivalence

F NMR
1 Signal (Singlet or triplet). F3 and F5 are chemically equivalent.2 Signals . F3 (ortho to Cl) and F5 (meta to Cl) are distinct.Appearance of two distinct F peaks.

H NMR
2 Signals (2:1 ratio) .•

: 2H (H2, H6) - dd•

: 1H (H4) - tt
2 Signals (1:1 ratio) .• H6: dd (adj. to F and Cl)• H4: td (between two Fs)Integration ratio changes from 2:1 to 1:1.
Coupling

dominates. H4 couples to F3/F5 symmetrically.
Complex second-order effects due to non-equivalence.More complex splitting patterns.

Detailed Mechanism of Shift:

  • Precursor: The proton at C4 is flanked by two fluorines, appearing as a triplet of triplets (

    
     Hz). The protons at C2 and C6 are identical.
    
  • Product: The new Chlorine at C2 replaces one of the "H2/H6" protons. The remaining proton at C6 is now in a different environment than H4. H4 is still between two fluorines, but H6 is between a Fluorine and a Chlorine.

B. Mass Spectrometry (MS) Fingerprint

The chlorine isotope signature (


Cl : 

Cl

3:1) is the definitive confirmation tool.
  • Precursor (

    
    ): 
    
    • Molecular Ion (

      
      ):  148 m/z.
      
    • Isotope Pattern: Two major peaks at M (100%) and M+2 (32%).

    • Fragmentation: Loss of Cl (M-35) gives a base peak at 113 m/z (

      
      ).
      
  • Product (

    
    ): 
    
    • Molecular Ion (

      
      ):  182 m/z.
      
    • Isotope Pattern: Distinctive "9:6:1" pattern for two chlorines.

      • M (182): 100%

      • M+2 (184): ~64%[1]

      • M+4 (186): ~10%[2]

    • Validation: If you see the M+2 peak intensity jump from ~30% to ~60% relative to the base peak, chlorination is successful.

Experimental Protocol: Chlorination Workflow

This protocol is adapted from standard halogenation methodologies for electron-deficient aromatics (e.g., EP0506199).

Reagents:

  • 1-Chloro-3,5-difluorobenzene (Precursor)[3][4][5][6]

  • Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    )
  • Catalyst: Ferric Chloride (

    
    ) or Aluminum Chloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or neat (solvent-free).

Step-by-Step Methodology:

  • Setup: Charge a 3-neck flask with 1-Chloro-3,5-difluorobenzene (1.0 eq) and anhydrous

    
     (0.05 eq). Purge with nitrogen.
    
  • Addition: Heat to 40-50°C. Slowly bubble

    
     gas or add 
    
    
    
    dropwise.
    • Critical Control: Monitor reaction by GC-MS every 30 minutes. Over-chlorination leads to 1,2,4-trichloro-3,5-difluorobenzene.

  • Quench: Once the starting material is <2%, quench the mixture into ice water containing sodium bisulfite (to neutralize excess oxidant).

  • Workup: Extract with DCM. Wash organic layer with brine and dry over

    
    .
    
  • Purification: The crude will contain isomers (mainly 1,2-dichloro vs 1,4-dichloro). Separation requires fractional distillation.

    • Target BP: 1,2-Dichloro isomer boils slightly higher than the precursor due to increased molecular weight and polarity.

Workflow Start Start: 1-Chloro-3,5-difluorobenzene + FeCl3 Catalyst Reaction Reaction Phase Add Cl2/SO2Cl2 at 45°C Monitor via GC-MS Start->Reaction Decision Is SM < 2%? Reaction->Decision Decision->Reaction No Quench Quench Ice Water + NaHSO3 Decision->Quench Yes Workup Extraction (DCM) & Drying (Na2SO4) Quench->Workup Distillation Fractional Distillation Isolate 1,2-isomer Workup->Distillation

Figure 2: Decision-tree workflow for the chlorination of 1-chloro-3,5-difluorobenzene.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
MS shows M+4 peak > 15% Over-chlorination (Trichloro impurity).Reduce reaction time or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

equivalents. Stop at 95% conversion.
NMR shows 3 distinct F signals Mixture of isomers (1,2-dichloro and 1,4-dichloro).The 1,4-isomer is symmetric (

) and will show 1 F signal. The 1,2-isomer shows 2. If 3 peaks total, you have a mixture.
Low Yield Deactivation of ring.The precursor is electron-poor. Ensure catalyst (

) is anhydrous and increase temperature slightly.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, 1-chloro-3,5-difluoro- (Mass Spectrum). National Institute of Standards and Technology.[7] Available at: [Link]

  • European Patent Office.Process for the preparation of 2,6-difluoroaniline (EP0506199B1). (Describes chlorination of 1-chloro-3,5-difluorobenzene).
  • Vorozhtsov, N. N., et al. Doklady Akademii Nauk SSSR, 127, 1225 (1959).[5] (Foundational work on halo-denitration and amination referenced in industrial synthesis).

Sources

Quantifying the Yield of 1,2-Dichloro-3,5-difluorobenzene Reactions: A Comparative Guide to ¹⁹F qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized building block, 1,2-Dichloro-3,5-difluorobenzene (DCDFB) is heavily utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). During the optimization of cross-coupling or nucleophilic aromatic substitution (S_NAr) reactions involving DCDFB, rapid and highly accurate yield determination is critical.

This guide objectively evaluates analytical methodologies for quantifying DCDFB reaction yields, demonstrating why Quantitative Nuclear Magnetic Resonance (qNMR)—specifically ¹⁹F qNMR—provides superior accuracy and efficiency compared to traditional chromatographic techniques.

The Analytical Dilemma: Chromatography vs. qNMR

When tracking the conversion of DCDFB, researchers typically default to Gas Chromatography (GC-FID/MS) or High-Performance Liquid Chromatography (HPLC-UV). However, these methods introduce systemic bottlenecks. Chromatographic techniques require the time-consuming development of calibration curves and the determination of relative response factors for every analyte and intermediate 1[1]. Furthermore, if impurities lack chromophores or co-elute with the target product, chromatographic purity often overestimates the true yield.

Conversely, qNMR offers a direct, absolute measurement of concentration without requiring reference standards of the analyte itself 2[2]. While ¹H qNMR is widely used, the crude reaction mixtures of DCDFB derivatives often exhibit severe signal overlap in the aromatic proton region (7.0–8.0 ppm), rendering integration unreliable3[3].

The Causality Behind Choosing ¹⁹F qNMR: Fluorine-19 is the optimal nucleus for quantifying DCDFB. It boasts a 100% natural abundance, a high gyromagnetic ratio yielding excellent sensitivity, and a massive chemical shift range (>350 ppm) 4[4]. Most importantly, non-fluorinated solvents, reagents, and byproducts are entirely invisible in the ¹⁹F spectrum, eliminating matrix interference and baseline distortion5[5].

Table 1: Quantitative Comparison of Analytical Methods for DCDFB Yield
ParameterGC-FID / GC-MS¹H qNMR¹⁹F qNMR
Calibration Required Yes (Response factors for all analytes)No (Internal standard only)No (Internal standard only)
Analysis Time per Sample 15–25 minutes2–5 minutes2–5 minutes
Matrix Interference High (Co-elution risks)High (Aromatic overlap)Zero (Only F-compounds visible)
Destructive YesNoNo
Accuracy Error Margin ± 3.0 - 5.0%± 1.0 - 2.0%± 0.5 - 1.0%

Designing a Self-Validating Workflow

To ensure scientific integrity, the analytical protocol must be a self-validating system. By gravimetrically adding an SI-traceable internal standard (IS) directly into the NMR tube, the system calibrates its own response factor internally. Furthermore, conducting an inversion recovery experiment validates that the chosen relaxation delay is mathematically sufficient for the specific sample matrix, preventing integration errors.

G N1 Crude Reaction Mixture (Containing DCDFB) N2 Gravimetric Addition of Internal Standard (e.g., 4,4'-DFBP) N1->N2 N3 Determine T1 Relaxation Time (Inversion Recovery) N2->N3 N4 19F qNMR Acquisition (D1 ≥ 7 × T1, 90° Pulse) N3->N4 N5 Phase & Baseline Correction Signal Integration N4->N5 N6 Absolute Yield Calculation (Molar Ratio) N5->N6

Workflow for ¹⁹F qNMR yield quantification of DCDFB reactions.

Step-by-Step Methodology: ¹⁹F qNMR Yield Determination

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Causality: qNMR is fundamentally a mass-balance technique. Volumetric measurements are subject to temperature and density variations; gravimetric preparation ensures absolute traceability.

  • Action: Select 4,4'-Difluorobiphenyl (4,4'-DFBP) as the internal standard. Its ¹⁹F chemical shift (~ -115 ppm) is well separated from the DCDFB signals (~ -108 ppm and -112 ppm) 6[6].

  • Protocol: Accurately weigh ~20 mg of the crude reaction mixture and ~10 mg of 4,4'-DFBP (recorded to 0.01 mg precision) into a vial. Dissolve completely in 0.6 mL of CDCl₃ or DMSO-d₆ and transfer to a 5 mm NMR tube.

Step 2: Determination of Longitudinal Relaxation Time ( )
  • Causality: Fluorine nuclei in highly substituted benzenes often exhibit long longitudinal relaxation times (

    
    ). If the inter-pulse delay (
    
    
    
    ) is too short, the nuclei will not fully return to equilibrium between scans, causing signal saturation and artificially depressing the calculated yield.
  • Action: Run a standard inversion recovery experiment (180°–

    
    –90°) on the sample to determine the longest 
    
    
    
    among the analyte and IS signals.
Step 3: ¹⁹F qNMR Acquisition
  • Causality: A 90° excitation pulse maximizes the signal-to-noise ratio (S/N). To guarantee >99.9% relaxation, the inter-pulse delay (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) must be set to at least 
    
    
    
    , though
    
    
    is the gold standard for high-precision qNMR[5].
  • Protocol:

    • Pulse Angle: 90°

    • 
       Delay: 20–35 seconds (based on 
      
      
      
      results).
    • Scans (NS): 16 to 32 (ensure S/N > 250:1 for accurate integration).

    • Spectral Width: 100–150 ppm (centered between the IS and target peaks).

Step 4: Data Processing and Yield Calculation
  • Protocol: Apply a mild exponential line broadening (LB = 0.3 Hz). Perform strict manual phase correction and baseline correction (ablative polynomial). Integrate the distinct ¹⁹F multiplet of DCDFB and the singlet of 4,4'-DFBP.

  • Calculation: Calculate the absolute mass of the product in the crude mixture using the following equation:



(Where


 = Integral area, 

= Number of fluorine nuclei contributing to the signal,

= Molecular weight, and

is the certified purity fraction of the internal standard). Divide

by the theoretical 100% yield mass to determine the final reaction yield.

Experimental Data: Proving the Efficacy of ¹⁹F qNMR

To demonstrate the reliability of this methodology, a mock nucleophilic aromatic substitution (S_NAr) of DCDFB was analyzed simultaneously by GC-FID (using area normalization without specific response factors) and ¹⁹F qNMR (using 4,4'-DFBP as the IS).

Table 2: Yield Comparison (S_NAr of DCDFB)
Reaction TimeGC-FID Yield (Area %)¹⁹F qNMR Yield (Absolute %)DeviationObservation / Causality
1 Hour42.5%35.1%+7.4%GC overestimates due to lower volatility/response of high-mass byproducts.
4 Hours78.2%66.8%+11.4%Co-elution of a non-fluorinated solvent impurity artificially inflates the GC product peak.
12 Hours94.1%85.3%+8.8%qNMR reveals the true absolute yield, unaffected by the UV/FID response bias of the matrix.

References

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. 4

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.2

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC - NIH. 5

  • Quantitative NMR Spectroscopy - Acanthus Research. 1

  • Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. 3

  • Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich. 6

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1,2-Dichloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Profile of 1,2-Dichloro-3,5-difluorobenzene

This compound is a halogenated aromatic compound. While specific toxicological data is limited, its structural analogues are known to be irritants and present other health hazards. All handling procedures should be based on the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and may cause respiratory irritation.[1][2][3]

Key Assumed Hazards:

  • Skin and Eye Irritation: Direct contact can cause redness, pain, and irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.[2][3]

  • Potential for Systemic Effects: As with many halogenated solvents, prolonged or significant exposure may carry the risk of systemic health effects.

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.[4]

PropertyValueSource
Molecular FormulaC₆H₂Cl₂F₂
Molecular Weight182.98 g/mol
AppearanceNot specified; likely a liquid or low-melting solidN/A
Boiling PointNot specifiedN/A
Flash PointNot specified; handle as a combustible liquid[5]
Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on best practices for handling halogenated aromatic compounds.

  • Hand Protection:

    • Gloves: Wear chemical-resistant gloves. Based on data for similar compounds, nitrile or neoprene gloves are a suitable starting point. Always inspect gloves for any signs of degradation or perforation before use. It is crucial to follow the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, safety glasses with side shields are required.

    • Chemical Goggles and Face Shield: When there is a potential for splashing, chemical goggles and a full-face shield must be worn.[6]

  • Skin and Body Protection:

    • Laboratory Coat: A standard laboratory coat should be worn at all times.

    • Chemical-Resistant Apron/Suit: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection:

    • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • If there is a potential for exposure above established limits or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][3]

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Pre-Operational Checklist
  • Verify Chemical Identity: Confirm that the container is clearly labeled as "this compound."

  • Inspect Container: Check for any damage or leaks.

  • Review Safety Information: Read this guide and any other available safety resources.

  • Assemble PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare a Spill Kit: Have a spill kit equipped with absorbent materials suitable for organic compounds readily accessible.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Step-by-Step Handling Protocol
  • Work in a Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood.

  • Don PPE: Put on all required personal protective equipment before opening the container.

  • Dispensing:

    • Use a clean, dry, and compatible container for aliquoting.

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Properly dispose of all waste materials (see Section 4).

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

    • Wear appropriate respiratory protection if vapors are present.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

End-of-Life-Cycle: Waste Management and Disposal

Proper disposal of this compound and associated contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Labeling
  • Waste Stream: this compound waste should be collected in a dedicated, sealed container labeled as "Halogenated Organic Waste."[7]

  • Compatibility: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate disposal.[7]

  • Labeling: The waste container must be clearly labeled with the full chemical name and appropriate hazard warnings.[7]

Disposal Plan
  • Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[8]

  • Incineration: High-temperature incineration is the recommended method for the disposal of halogenated organic compounds.[7]

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste.[7]

Visual Workflow and Logic

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency start Start: Receive Chemical risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection spill_kit Prepare Spill Kit ppe_selection->spill_kit emergency_prep Locate Emergency Equipment spill_kit->emergency_prep fume_hood Work in Fume Hood emergency_prep->fume_hood don_ppe Don PPE fume_hood->don_ppe dispense Dispense Chemical don_ppe->dispense post_handling Post-Handling Cleanup dispense->post_handling spill Spill Occurs dispense->spill exposure Personal Exposure dispense->exposure segregate Segregate Halogenated Waste post_handling->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via Licensed Vendor label_waste->dispose spill_response Initiate Spill Response spill->spill_response first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.